Technical Documentation Center

4-Ethanesulfonyl-butylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethanesulfonyl-butylamine
  • CAS: 1181643-79-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Ethanesulfonyl-butylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-Ethanesulfonyl-butylamine is a primary amine containing an ethylsulfonyl group. This bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Ethanesulfonyl-butylamine is a primary amine containing an ethylsulfonyl group. This bifunctional molecule holds potential as a versatile building block in medicinal chemistry and materials science. The presence of a flexible butylamine chain, a common pharmacophore, coupled with a polar sulfonyl group, suggests its utility in modulating the physicochemical properties of lead compounds, such as solubility and hydrogen bonding capacity. This guide provides a comprehensive overview of the chemical structure, formula, and predicted properties of 4-Ethanesulfonyl-butylamine, alongside a plausible synthetic route and expected analytical data to facilitate its use in research and development.

Chemical Identity and Structure

  • Chemical Name: 4-Ethanesulfonyl-butylamine

  • CAS Number: 1181643-79-7[1]

  • Molecular Formula: C6H15NO2S[1]

  • Molecular Weight: 165.26 g/mol [1]

  • IUPAC Name: 4-(Ethylsulfonyl)butan-1-amine

Chemical Structure:

The chemical structure of 4-Ethanesulfonyl-butylamine consists of a four-carbon butyl chain. One terminus of the chain is functionalized with a primary amine group (-NH2), while the other is attached to the sulfur atom of an ethylsulfonyl group (-SO2CH2CH3).

  • 4-Bromobutan-1-ol + Sodium ethanesulfinate -> 4-(Ethylsulfonyl)butan-1-ol

  • 4-(Ethylsulfonyl)butan-1-ol -> 4-(Ethylsulfonyl)butyl azide

  • 4-(Ethylsulfonyl)butyl azide -> 4-Ethanesulfonyl-butylamine

Caption: Plausible synthetic workflow for 4-Ethanesulfonyl-butylamine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-(Ethylsulfonyl)butan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethanesulfinate (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 4-bromobutan-1-ol (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Azido-4-(ethylsulfonyl)butane

  • Mesylation: Dissolve 4-(ethylsulfonyl)butan-1-ol (1.0 equivalent) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir at 0 °C for 1-2 hours.

  • Azide Formation: To the reaction mixture, add sodium azide (2.0 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in a biphasic system with water or in a polar aprotic solvent like DMF. Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up, extract with an organic solvent, and purify the resulting azide by column chromatography.

Step 3: Synthesis of 4-Ethanesulfonyl-butylamine

  • Reduction: Dissolve 1-azido-4-(ethylsulfonyl)butane (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in the IR spectrum).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4-Ethanesulfonyl-butylamine.

  • Purification: The final product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Predicted Spectroscopic Data

The following are predicted spectroscopic data for 4-Ethanesulfonyl-butylamine based on its chemical structure and known spectral data of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • δ 0.9-1.0 ppm (triplet, 3H): -SO₂CH₂CH₃

  • δ 1.4-1.6 ppm (multiplet, 2H): -CH₂CH₂ CH₂NH₂

  • δ 1.6-1.8 ppm (multiplet, 2H): -SO₂CH₂CH₂ CH₂-

  • δ 2.7-2.9 ppm (triplet, 2H): -CH₂NH₂

  • δ 2.9-3.1 ppm (quartet, 2H): -SO₂CH₂ CH₃

  • δ 3.1-3.3 ppm (triplet, 2H): -SO₂CH₂ CH₂-

  • Amine Protons: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ ~7 ppm: -SO₂CH₂C H₃

  • δ ~20-25 ppm: -CH₂C H₂CH₂NH₂

  • δ ~30-35 ppm: -SO₂CH₂C H₂CH₂-

  • δ ~40-45 ppm: -C H₂NH₂

  • δ ~50-55 ppm: -SO₂C H₂CH₂-

  • δ ~55-60 ppm: -SO₂C H₂CH₃

IR (Infrared) Spectroscopy
  • 3300-3400 cm⁻¹ (two bands, medium): N-H stretching of the primary amine [2]* 2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl groups [3]* 1590-1650 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine [2]* 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching [4]* 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching [4]

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 165 (likely to be of low abundance)

  • Major Fragmentation Peaks:

    • m/z = 30: [CH₂NH₂]⁺ (a common fragment for primary amines)

    • Loss of the ethyl group: [M - 29]⁺

    • Loss of the ethylsulfonyl group: [M - 93]⁺

    • Alpha-cleavage adjacent to the amine.

Potential Applications and Research Directions

The unique combination of a primary amine and an ethylsulfonyl group makes 4-Ethanesulfonyl-butylamine an attractive molecule for various applications in drug discovery and materials science.

  • Medicinal Chemistry: It can be used as a scaffold or building block for the synthesis of novel therapeutic agents. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving interactions with biological targets. The butylamine moiety allows for the introduction of this functional group into a variety of molecular architectures.

  • Linker Chemistry: In the field of bioconjugation and antibody-drug conjugates (ADCs), this molecule could serve as a hydrophilic linker, improving the aqueous solubility of the conjugate.

  • Materials Science: The primary amine can be used for polymerization reactions or for surface modification of materials, while the sulfonyl group can impart specific properties such as increased polarity or thermal stability.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Ethanesulfonyl-butylamine is not widely available, it should be handled with the standard precautions for aliphatic amines and sulfonamides.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Likely to be a skin and eye irritant. May be harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

4-Ethanesulfonyl-butylamine is a promising chemical entity with significant potential for a range of scientific applications. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach. As research involving this compound progresses, further experimental data will undoubtedly refine our understanding and expand its utility in innovative scientific endeavors.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • PubChem. (n.d.). 4-(Ethylsulfonyl)benzenamine. National Center for Biotechnology Information. Retrieved from [Link] [5]3. PubChem. (n.d.). 4-Methanesulfonyl-butylamine. National Center for Biotechnology Information. Retrieved from [Link] [6]4. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Exploratory

An In-depth Technical Guide to 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid, with the CAS number 84100-60-7, is a member of the diverse class of sulfonated aromat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid, with the CAS number 84100-60-7, is a member of the diverse class of sulfonated aromatic amines.[1] This class of compounds is of significant interest in medicinal chemistry due to the unique combination of the strongly acidic sulfonic acid group and the versatile amino acid-like scaffold.[1] The presence of the N,N-diethyl-p-phenylenediamine moiety suggests interesting electrochemical properties and potential applications in areas where redox activity is crucial.[2][3][4] This guide provides a comprehensive overview of the available technical information for this compound, including a proposed synthesis route, physicochemical properties, a detailed analytical methodology, and a discussion of its potential applications based on the characteristics of its structural components.

Chemical Identity and Properties

A clear understanding of the chemical identity and physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 84100-60-7[1]
Molecular Formula C₁₄H₂₄N₂O₃S[1]
Molecular Weight 300.42 g/mol [1]
IUPAC Name 4-{[4-(diethylamino)phenyl]amino}butane-1-sulfonic acidChemDraw prediction
Synonyms 4-[4-(Diethylamino)anilino]butane-1-sulfonic acid; 1-Butanesulfonic acid, 4-[[4-(diethylamino)phenyl]amino]-[1]
Predicted LogP 0.970[1]

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis protocol for 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is not extensively documented. However, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of its precursors, N,N-diethyl-p-phenylenediamine and 1,4-butanesultone.

The proposed synthesis involves a nucleophilic substitution reaction where the secondary amine of N,N-diethyl-p-phenylenediamine attacks the electrophilic carbon of 1,4-butanesultone, leading to the opening of the sultone ring.

Step 1: Synthesis of N,N-diethyl-p-phenylenediamine

N,N-diethyl-p-phenylenediamine can be synthesized through the nitrosation of N,N-diethylaniline followed by reduction.[5][6]

  • Nitrosation: N,N-diethylaniline is reacted with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-10 °C) to form N,N-diethyl-4-nitrosoaniline.[5][6]

  • Reduction: The resulting nitroso compound is then reduced to the corresponding amine, N,N-diethyl-p-phenylenediamine, using a suitable reducing agent like zinc powder in an acidic medium.[6]

Step 2: Reaction with 1,4-butanesultone

The synthesized N,N-diethyl-p-phenylenediamine is then reacted with 1,4-butanesultone.

  • N,N-diethyl-p-phenylenediamine and 1,4-butanesultone are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • The reaction mixture is stirred, likely at a slightly elevated temperature (e.g., 40-60 °C), to facilitate the reaction.[7]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation upon addition of a non-polar solvent or by column chromatography.

G cluster_0 Synthesis of N,N-diethyl-p-phenylenediamine cluster_1 Final Product Synthesis N,N-diethylaniline N,N-diethylaniline Nitrosation Nitrosation N,N-diethylaniline->Nitrosation NaNO₂, HCl N,N-diethyl-4-nitrosoaniline N,N-diethyl-4-nitrosoaniline Nitrosation->N,N-diethyl-4-nitrosoaniline Reduction Reduction N,N-diethyl-4-nitrosoaniline->Reduction Zn, HCl N,N-diethyl-p-phenylenediamine N,N-diethyl-p-phenylenediamine Reduction->N,N-diethyl-p-phenylenediamine Nucleophilic Substitution Nucleophilic Substitution N,N-diethyl-p-phenylenediamine->Nucleophilic Substitution 1,4-butanesultone 4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid 4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid Nucleophilic Substitution->4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid

Analytical Characterization: A Validated HPLC-UV Method

Accurate and reliable analytical methods are crucial for the characterization and quality control of chemical compounds. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of 4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid.[1]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the analysis of the target compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Reversed-phase C18 column (e.g., Newcrom R1, or equivalent).

2. Reagents and Solutions:

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% (v/v) formic acid.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound, likely in the range of 254-280 nm due to the aromatic rings.

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample in the same diluent as the standards to a concentration that falls within the linear range of the calibration curve.

5. Method Validation:

To ensure the trustworthiness of the analytical results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze a blank (diluent), a standard solution, and a sample solution to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column Mobile Phase Gradient UV-Vis Detector UV-Vis Detector C18 Column->UV-Vis Detector Elution Data Acquisition Data Acquisition UV-Vis Detector->Data Acquisition Signal Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Peak Integration Quantification Quantification Chromatogram Analysis->Quantification Calibration Curve

Potential Applications and Biological Activity

While specific biological activity data for 4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid is scarce, its structural components provide a basis for predicting its potential applications.

  • Electrochemical Sensing: The N,N-diethyl-p-phenylenediamine core is electrochemically active and can undergo reversible oxidation.[2] This property makes it a candidate for use in the development of electrochemical sensors, potentially for the detection of various analytes through mediated redox reactions.[8]

  • Redox Indicator: Similar to other p-phenylenediamine derivatives, this compound could serve as a redox indicator in various chemical and biochemical assays.[4]

  • Precursor for Functional Dyes: The aromatic amine structure is a common feature in many dyes. The sulfonic acid group enhances water solubility, making this compound a potential precursor for the synthesis of water-soluble functional dyes.

  • Pharmacological Scaffolding: Sulfonamides, in general, exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The combination of the sulfonamide-like butane sulfonic acid tail and the aromatic amine head group could be explored for the design of novel therapeutic agents.

Handling and Safety

In the absence of a specific Material Safety Data Sheet (MSDS) for 4-((4-(diethylamino)phenyl)amino)butane-1-sulphonic acid, general precautions for handling aromatic amines and sulfonic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (2014, October 13). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • N,N-Diethyl-p-phenylenediamine. PubChem. Retrieved from [Link]

  • Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (2002, August 15). Free Radical Biology and Medicine. Retrieved from [Link]

  • 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. PubChem. Retrieved from [Link]

  • p-Phenylenediamine. Wikipedia. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006, April 15). Journal of Biomolecular Techniques. Retrieved from [Link]

  • Equilibria and Kinetics of the Redox Reaction of p‐Benzoquinone Monoimine with NN‐Dialkylsubstituted p‐Phenylenediamine. Semantic Scholar. Retrieved from [Link]

  • Synthesis of 4-n-butyl-1,2-phenylenediamine. PrepChem.com. Retrieved from [Link]

  • The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics. MDPI. Retrieved from [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from [Link]

  • 4-(Ethylamino)butane-1-sulfonic acid. US EPA. Retrieved from [Link]

  • TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses. Retrieved from [Link]

  • A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate. Google Patents.
  • Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Google Patents.
  • Electrochemosensor for trace analysis of perfluorooctane sulfonate in water based on a molecularly imprinted poly o-phenylenediamine polymer. IRIS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):483-490. JOCPR. Retrieved from [Link]

  • Electrochemical Sensors Based on Screen-Printed Electrodes: The Use of Phthalocyanine Derivatives for Application in VFA Detection. (2016, September 1). MDPI. Retrieved from [Link]

  • Cation and anion fluorescent and electrochemical sensors derived from 4,4′-substituted biphenyl. ResearchGate. Retrieved from [Link]

  • Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review. (2026, January 9). ResearchGate. Retrieved from [Link]

Sources

Foundational

The Sulfonyl-Amine Axis: A Comparative Technical Guide on 4-Ethylsulfonylbutylamine vs. 4-Methylsulfonylbutylamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of rational drug design and chemopreventive agent develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of rational drug design and chemopreventive agent development, alkylsulfonylbutylamines serve as critical building blocks. Specifically, 4-Methylsulfonylbutylamine and its synthetic homologue, 4-Ethylsulfonylbutylamine , are highly valued as primary amine precursors for synthesizing bioactive isothiocyanates (ITCs) and as polar, rigid linkers in targeted protein degraders (PROTACs).

4-Methylsulfonylbutylamine is the direct synthetic precursor to Erysolin (1-isothiocyanato-4-(methylsulfonyl)butane), a naturally occurring analogue of sulforaphane that exhibits potent Phase II enzyme-inducing and chemopreventive properties[1]. By extending the terminal alkyl chain by a single methylene unit to create 4-Ethylsulfonylbutylamine, researchers can subtly manipulate the steric bulk and lipophilicity of the molecule. This whitepaper provides a comprehensive comparative analysis of these two molecules, detailing their physicochemical properties, mechanistic utility, and the field-proven experimental protocols required to synthesize and validate their derivatives.

Physicochemical Properties & Molecular Dynamics

The structural divergence between 4-Methylsulfonylbutylamine and 4-Ethylsulfonylbutylamine lies entirely in the alkyl substituent attached to the sulfonyl (


) moiety. The sulfonyl group is a powerful hydrogen-bond acceptor with a high dipole moment, making these molecules highly polar.
  • Steric Bulk: The transition from a methyl to an ethyl group increases the van der Waals volume. In the context of target binding (e.g., accommodating a hydrophobic pocket in a GPCR or an enzyme active site), this extra methylene can either enhance binding affinity via favorable hydrophobic contacts or induce steric clashes.

  • Lipophilicity (LogP): The ethyl substitution incrementally increases the partition coefficient. This is a crucial parameter in drug development, as a higher LogP generally correlates with improved passive membrane permeability but may also increase non-specific plasma protein binding.

Table 1: Comparative Physicochemical Data
Property4-Methylsulfonylbutylamine4-EthylsulfonylbutylamineImpact on Drug Design
Molecular Formula


Determines molecular weight footprint.
Molecular Weight 151.23 g/mol 165.25 g/mol Both are low-MW fragments ideal for linker chemistry.
LogP (Calculated) ~ -0.52~ -0.13Ethyl analog offers slightly better lipophilicity for cellular penetration.
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)Identical conjugation potential.
H-Bond Acceptors 2 (Sulfonyl Oxygens)2 (Sulfonyl Oxygens)Strong interaction with target protein backbones.
Primary Biological Derivative Erysolin (Isothiocyanate)Ethyl-Erysolin analogErysolin reduces benzo(a)pyrene-induced genotoxicity[2].

Mechanistic Insights: The Keap1-Nrf2-ARE Axis

When converted into their corresponding isothiocyanates, these amines act as electrophilic triggers. The primary mechanism of action for compounds like Erysolin involves the alkylation of highly reactive cysteine residues (e.g., Cys151) on the Keap1 (Kelch-like ECH-associated protein 1) sensor protein.

This chemoselective electrophilic attack induces a conformational change in Keap1, preventing the ubiquitination and subsequent proteasomal degradation of the transcription factor Nrf2 . Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detoxification enzymes such as NQO1 and Heme Oxygenase-1 (HO-1). Erysolin, derived from 4-methylsulfonylbutylamine, has been shown to effectively inhibit CYP1A1 activity and mitigate oxidative stress[3]. The ethyl variant is utilized to study the dissociation kinetics of the Keap1-ITC adduct, as the bulkier ethyl group can alter the stability of the thionoacyl adduct formed with cysteine.

G A Alkylsulfonylbutylamine Precursor B Isothiocyanate Derivative A->B Synthesis C Keap1 Sensor Alkylation B->C Electrophilic Attack D Nrf2 Nuclear Translocation C->D Conformational Change E ARE Binding & Gene Transcription D->E F Phase II Enzyme Expression (NQO1, HO-1) E->F

Fig 1: Mechanistic pathway of alkylsulfonyl isothiocyanates activating the Keap1-Nrf2-ARE axis.

Experimental Workflows: Synthesis & Validation Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The synthesis of isothiocyanates from these amines requires careful control of oxidation states and pH to prevent the formation of unwanted symmetric thioureas[4],[5].

Protocol 1: Chemoselective Synthesis of Alkylsulfonyl Isothiocyanates

Causality: The conversion of the amine to an isothiocyanate is highly sensitive to nucleophilic attack by unreacted amines. We utilize a biphasic thiophosgene system to immediately partition the product, preventing the formation of 1,3-bis(alkylsulfonylbutyl)thiourea byproducts[4],[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-Methylsulfonylbutylamine (or 4-Ethylsulfonylbutylamine) in 20 mL of dichloromethane (DCM).

  • Biphasic Setup: Add 20 mL of a 0.5 M aqueous NaOH solution to the reaction vessel. Cool the biphasic mixture to 0°C in an ice bath.

  • Electrophilic Addition: Slowly add thiophosgene (11 mmol, 1.1 eq) dissolved in 5 mL of DCM dropwise over 30 minutes under vigorous stirring. Caution: Thiophosgene is highly toxic; perform strictly in a fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2 hours. The biphasic nature ensures the newly formed isothiocyanate remains in the organic layer, isolated from the unreacted amine in the aqueous layer.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure isothiocyanate (Erysolin or its ethyl analog).
    
Protocol 2: In Vitro Nrf2 Activation Assay

Causality: To validate the biological efficacy of the synthesized derivatives, we use HepG2 cells treated with benzo(a)pyrene (BaP) to induce oxidative stress. This provides a robust baseline to measure the chemopreventive reversal by our compounds[2].

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 6-well plate and incubate for 24 hours.
    
  • Treatment: Pre-treat cells with varying concentrations (1 μM, 5 μM, 10 μM) of the synthesized isothiocyanates for 12 hours.

  • Stress Induction: Introduce 5 μM of Benzo(a)pyrene to the media to induce genotoxic stress and CYP1A1 expression[2]. Incubate for an additional 24 hours.

  • Lysate Preparation & Western Blot: Harvest cells, lyse using RIPA buffer with protease inhibitors, and quantify protein via BCA assay. Run 20 μg of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for NQO1, HO-1, and CYP1A1.

Workflow S1 1. Amine Precursor (Methyl/Ethyl) S2 2. Biphasic Reaction (Thiophosgene / NaOH) S1->S2 S3 3. LC-MS/MS & NMR Validation S2->S3 S4 4. HepG2 Cell Assay (BaP Stress Induction) S3->S4 S5 5. Target Engagement (Western Blot: NQO1/HO-1) S4->S5

Fig 2: Step-by-step synthetic and biological validation workflow for alkylsulfonyl derivatives.

Conclusion & Future Perspectives

The choice between 4-Methylsulfonylbutylamine and 4-Ethylsulfonylbutylamine is not merely a matter of availability, but a strategic decision in drug design. While the methyl variant provides direct access to the naturally validated chemopreventive agent Erysolin[1], the ethyl variant offers a synthetic avenue to fine-tune lipophilicity and modulate the pharmacokinetic half-life of the resulting pharmacophore. As targeted protein degradation (PROTACs) and covalent inhibitor design continue to evolve, these highly polar, structurally rigid amines will remain indispensable tools for the medicinal chemist.

References

  • Source: google.
  • Substantiable Eruca sativa biomass: from mass spectrometry to insights for biopharmacotherapy Source: Quality Assurance and Safety of Crops & Foods (qascf.com) URL:[Link]

  • Source: google.
  • WO 2012/010644 A1 - Procédé de synthèse de 6-isothiocyanatohexan-2-one Source: googleapis.com URL:[Link]

Sources

Exploratory

Advanced Strategies in Primary Amine-Sulfone Linker Chemistry

The following technical guide details the chemistry, mechanism, and application of Primary Amine-Sulfone Heterobifunctional Linkers in drug discovery. This analysis focuses on their critical role in Antibody-Drug Conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, mechanism, and application of Primary Amine-Sulfone Heterobifunctional Linkers in drug discovery. This analysis focuses on their critical role in Antibody-Drug Conjugates (ADCs) and PROTACs, specifically highlighting Bis-sulfone (ThioBridge™ type) reagents for disulfide rebridging and Vinyl Sulfone moieties for chemoselective conjugation.

Executive Summary

In modern drug discovery, the "linker" is no longer a passive spacer but a critical determinant of pharmacokinetics, stability, and efficacy. Primary Amine-Sulfone Linkers represent a specialized class of heterobifunctional reagents designed to bridge the gap between small molecule payloads and biological macromolecules.

These linkers typically feature:

  • A Primary Amine (

    
    ):  A versatile nucleophilic handle for attachment to carboxyl-containing payloads (e.g., cytotoxins, E3 ligase ligands) via standard amide coupling.
    
  • A Sulfone Moiety (

    
    ):  An electrophilic "warhead" (e.g., bis-sulfone, vinyl sulfone, or heteroaryl sulfone) designed for site-specific conjugation to proteins, most commonly targeting reduced disulfides (cysteines) or surface lysines.[1]
    

This guide dissects the mechanistic superiority of Bis-sulfone reagents for generating homogeneous ADCs via disulfide rebridging and the utility of Vinyl sulfones in irreversible covalent tethering.

Mechanistic Foundations

The Bis-Sulfone Rebridging Mechanism (ThioBridge™)

Unlike maleimides, which can undergo retro-Michael exchange leading to premature drug release, bis-sulfone reagents offer a strategy to rebridge interchain disulfides. This results in a structurally rigid 3-carbon bridge, maintaining the antibody's tertiary structure and preventing aggregation.[2]

The Mechanism: The bis-sulfone reagent acts as a latent bis-alkylator. Under physiological or slightly basic conditions, it undergoes a cascade of elimination and addition reactions:

  • Activation: Base-catalyzed

    
    -elimination of a sulfinic acid leaving group generates a mono-vinyl sulfone.
    
  • First Addition: A cysteine thiolate attacks the vinyl sulfone (Michael addition).

  • Second Activation: The second sulfonyl group is eliminated, generating a second vinyl sulfone.

  • Cyclization: The second cysteine thiolate attacks, forming a stable 3-carbon bridge.

Vinyl Sulfone & Heteroaryl Sulfone Reactivity
  • Vinyl Sulfones: Act as "soft" electrophiles. They react preferentially with thiols (cysteine) at neutral pH (7.0–7.5) but can target primary amines (lysine N-

    
    ) at elevated pH (>8.5). This pH-tunability allows for chemoselective conjugation.
    
  • Heteroaryl Sulfones (e.g., PODS): Utilize an

    
     mechanism or addition-elimination on a heteroaromatic ring (e.g., oxadiazole, tetrazole). These are highly cysteine-selective and resistant to hydrolysis.
    

Visualization: Reaction Logic & Workflows

Bis-Sulfone Rebridging Mechanism

The following diagram illustrates the sequential elimination-addition mechanism that converts a reduced disulfide into a stable bridge.

BisSulfoneMechanism Start Reduced Disulfide (mAb-SH HS-mAb) Inter1 Mono-Vinyl Sulfone Intermediate Start->Inter1 + Reagent (pH 7.8, Elimination of R-SO2H) Reagent Bis-Sulfone Reagent (Latent Electrophile) Inter2 Thioether Adduct (Single Attachment) Inter1->Inter2 Michael Addition (Cys1-SH attack) Final Rebridged Conjugate (Rigid 3-Carbon Link) Inter2->Final 1. Elimination (2nd R-SO2H) 2. Michael Addition (Cys2-SH)

Caption: Step-wise mechanism of disulfide rebridging using bis-sulfone reagents. Note the sequential elimination of sulfinic acid groups to generate reactive vinyl centers.

Linker Selection Decision Tree

Choose the correct sulfone chemistry based on your target residue and stability requirements.

LinkerSelection Start Target Residue & Goal Decision1 Target Cysteine (Thiol)? Start->Decision1 Decision2 Target Lysine (Amine)? Start->Decision2 CysType Requirement: Reversibility vs. Stability Decision1->CysType LysType Reaction Conditions Decision2->LysType Opt1 Bis-Sulfone (Rebridging) Use for: Homogeneous DAR 4 ADCs High Serum Stability CysType->Opt1 Structural Rigidity Opt2 Heteroaryl Sulfone (PODS) Use for: Site-Specific Cys Tagging Superior to Maleimide CysType->Opt2 Single Cys Modification Opt3 Vinyl Sulfone Use for: Covalent Tethers Requires pH > 8.5 LysType->Opt3 Standard Conjugation Opt4 Sulfonyl Fluoride (SuFEx) Use for: Click Chemistry Tyrosine/Lysine targeting LysType->Opt4 Click Chemistry

Caption: Decision matrix for selecting sulfone-based linkers based on the target amino acid residue and the desired stability profile of the final conjugate.

Experimental Protocols

Synthesis of Drug-Linker Construct (Amine Coupling)

Objective: Attach a carboxyl-containing payload (e.g., MMAE-COOH) to the Primary Amine-Bis-Sulfone linker.

Materials:

  • Bis-sulfone-PEG-Amine (Linker)[3]

  • Payload-COOH (Drug)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous Solvent)

Protocol:

  • Activation: Dissolve Payload-COOH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Coupling: Add Bis-sulfone-PEG-Amine (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the consumption of the payload.

  • Purification: Quench with water/0.1% TFA. Purify via Preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • Validation: Verify mass (

    
    ) and purity (>95%) by LC-MS. Note: Ensure the bis-sulfone moiety remains intact; avoid strong bases during workup.
    
Disulfide Rebridging Conjugation (ADC Synthesis)

Objective: Conjugate the Drug-Linker construct to a monoclonal antibody (mAb) via interchain disulfides.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in PBS (pH 7.4).

  • TCEP (Tris(2-carboxyethyl)phosphine) - Reducing agent.

  • Drug-Linker (from 4.1) in DMSO.[4]

  • Conjugation Buffer: 50 mM Sodium Phosphate, pH 7.8, 10 mM EDTA.

Protocol:

  • Reduction: Dilute mAb to 5 mg/mL in Conjugation Buffer. Add TCEP (2.1 eq per disulfide to be reduced; typically 8.4 eq for full IgG reduction of 4 disulfides) and incubate at 37°C for 1 hour.

  • Buffer Exchange: (Optional but recommended) Remove excess TCEP using a Zeba spin column or dialysis to prevent side reactions, although bis-sulfones are generally compatible with TCEP.

  • Conjugation: Add the Drug-Linker (1.5 eq per thiol, i.e., ~12 eq per mAb) from a DMSO stock (final DMSO < 10%).

  • Incubation: Incubate at 4°C for 16 hours or RT for 4 hours. The lower temperature favors the rebridging mechanism over mono-alkylation.

  • Purification: Remove excess small molecule via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • QC: Determine Drug-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Native Mass Spectrometry. A successful rebridging yields a dominant peak at the mass of the intact antibody + 4 linkers.

Quantitative Data Summary

The following table contrasts the stability and properties of Bis-sulfone linkers against standard Maleimide linkers.

FeatureMaleimide LinkerBis-Sulfone (Rebridging) Linker
Mechanism Michael Addition (Thioether)Bis-Alkylation (3-Carbon Bridge)
Site Specificity Cysteine ThiolsReduced Disulfides (Cysteine pairs)
Serum Stability Moderate (Retro-Michael exchange)High (Irreversible bridge)
DAR Homogeneity Heterogeneous (0–8 distribution)Homogeneous (Mainly DAR 4)
Structure Flexible, single attachmentRigid, constrains tertiary structure
Aggregation Risk Moderate (Hydrophobic exposure)Low (Stabilizes protein fold)

References

  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates.[1] Bioconjugate Chemistry.

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.

  • Zhang, C., et al. (2019). Arylation chemistry for bioconjugation. Angewandte Chemie International Edition.

  • Vector Laboratories. Bis-sulfone Conjugation Reagents Technical Guide.

  • BroadPharm. Bis-sulfone Amine Product Specifications.

  • Schumacher, F. F., et al. (2014). In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjugate Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Bioconjugation Strategies Using Sulfone-Functionalized Amines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic rationale, structural integrity, and self-validating protocols for antibody-drug conjugates (ADCs) and radiophar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic rationale, structural integrity, and self-validating protocols for antibody-drug conjugates (ADCs) and radiopharmaceuticals.

The Mechanistic Evolution: From Maleimides to Sulfones

Historically, maleimide-based crosslinkers have been the gold standard for thiol-selective bioconjugation. However, in complex in vivo environments, maleimide-thiol adducts are susceptible to retro-Michael reactions. This reversibility leads to premature payload deconjugation and off-target toxicity via thiol exchange with endogenous serum albumin.

To overcome these pharmacokinetic limitations, sulfone-functionalized amines —specifically vinyl sulfones and bis-sulfones—have emerged as superior bifunctional reagents[1]. These molecules feature a highly stable, electrophilic sulfone moiety for anchoring to proteins, coupled with a primary amine handle that allows for modular, downstream payload attachment (e.g., via NHS-ester coupling)[2].

Vinyl Sulfones: pH-Tunable Chemoselectivity

Vinyl sulfones form highly stable, hydrolysis-resistant thioether bonds that significantly outperform maleimides in in vivo stability, making them ideal for radiopharmaceuticals[3]. Their slightly lower intrinsic reactivity is a strategic advantage, allowing for precise chemoselectivity controlled entirely by the reaction buffer's pH. At mildly acidic pH, vinyl sulfones are exclusively thiol-reactive; at basic pH, they become amine-reactive[3].

pHTunability VS Vinyl Sulfone-Functionalized Amine Reagent pH6 Mildly Acidic Buffer (pH 6.5 - 7.0) VS->pH6 pH9 Basic Buffer (pH 8.5 - 9.5) VS->pH9 Thiol Thiol-Selective Conjugation (Cysteine Residues) pH6->Thiol High Selectivity (Lysines Protonated) Amine Amine-Reactive Conjugation (Lysine Residues) pH9->Amine Nucleophilic Attack (Lysines Deprotonated)

Caption: pH-dependent chemoselectivity of vinyl sulfone bioconjugation pathways.

Bis-Sulfone Amines: Disulfide Rebridging for Homogeneous ADCs

Bis-sulfone amines are bis-alkylating reagents designed to selectively target the two sulfur atoms of a reduced native disulfide bond[4]. Instead of leaving the antibody fragmented, the bis-sulfone undergoes a double Michael addition and elimination sequence, covalently rebridging the disulfide with a stable 3-carbon bridge[5]. This maintains the antibody's tertiary structure and yields highly homogeneous ADCs with a precise Drug-to-Antibody Ratio (DAR) of 4, a critical metric for clinical-stage therapeutics like OBI-999[5].

Rebridging A Native Antibody (Intact Disulfide) B Reduced Antibody (Free Cysteine Thiols) A->B Mild Reduction (e.g., TCEP) D Rebridged Conjugate (Stable 3-Carbon Bridge) B->D Bis-alkylation (pH 7.5-8.0) C Bis-sulfone Amine Reagent C->D Michael Addition & Elimination E Functionalized ADC (via Amine Coupling) D->E NHS-Ester Payload Coupling

Caption: Workflow of site-specific ADC generation via bis-sulfone disulfide rebridging.

Quantitative Benchmarking: Sulfones vs. Traditional Chemistries

To guide experimental design, the following table summarizes the physicochemical and operational differences between traditional maleimides and advanced sulfone-functionalized reagents.

Conjugation ChemistryPrimary TargetOptimal pHIn Vivo Linkage StabilityTypical ADC HomogeneityKey Mechanistic Advantage
Maleimide Free Thiols6.5 - 7.5Moderate (Prone to retro-Michael thiol exchange)Highly Heterogeneous (DAR 1-8)Rapid reaction kinetics
Vinyl Sulfone Thiols / Amines6.5 (Thiol) / 9.0 (Amine)High (Hydrolysis resistant)HeterogeneousExceptional stability & pH tunability
Bis-Sulfone Amine Reduced Disulfides7.5 - 8.0Very High (Covalent 3-carbon bridge)Highly Homogeneous (DAR 4)Maintains tertiary protein structure

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process Quality Control (QC) checkpoints, researchers can verify the success of each intermediate step before proceeding, preventing the waste of expensive payloads.

Protocol A: Site-Specific ADC Generation via Bis-Sulfone Disulfide Rebridging

Objective: To reduce native interchain disulfides of an IgG antibody and rebridge them using a Bis-sulfone Amine, followed by payload attachment.

Step 1: Mild Reduction of Native Disulfides

  • Prepare a 5 mg/mL solution of IgG in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5).

  • Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per native disulfide.

    • Causality: TCEP is utilized over DTT because it lacks thiol groups, ensuring no competitive side-reactions with the bis-sulfone reagent in Step 3.

  • Incubate at 37°C for 2 hours.

Step 2: In-Process QC (Validation of Reduction)

  • Action: Perform an Ellman’s Assay (DTNB) on a small aliquot.

  • Validation: The assay must quantify exactly 8 free thiols per IgG molecule (corresponding to 4 reduced interchain disulfides). Do not proceed if reduction is incomplete.

Step 3: Bis-Alkylation (Rebridging)

  • Dissolve the Bis-sulfone Amine reagent[6] in anhydrous DMSO (10 mM stock).

  • Add 1.5 molar equivalents of Bis-sulfone Amine per reduced disulfide (6 equivalents total per IgG) to the reaction mixture.

    • Causality: Maintaining pH 7.5–8.0 is critical here; it ensures the cysteines exist as highly nucleophilic thiolate anions, driving the double Michael addition required to form the 3-carbon bridge[4].

  • Incubate at 4°C for 16 hours.

Step 4: In-Process QC (Validation of Rebridging)

  • Action: Run a non-reducing SDS-PAGE gel.

  • Validation: A successful rebridging will show a single band at ~150 kDa (intact IgG). If rebridging failed, bands at 75 kDa (half-antibody) or 50/25 kDa (heavy/light chains) will appear.

Step 5: Payload Conjugation via Amine Handle

  • Buffer exchange the rebridged IgG into PBS (pH 8.0) to remove excess reagent.

  • Add 10 molar equivalents of your chosen NHS-ester functionalized payload (e.g., fluorophore or cytotoxin).

  • Incubate at room temperature for 2 hours. The primary amine on the bis-sulfone linker will covalently bind the payload, yielding a homogeneous ADC with a DAR of 4.

Protocol B: pH-Controlled Thiol Conjugation using Vinyl Sulfone Amine

Objective: To achieve strictly thiol-selective conjugation on a protein containing both free cysteines and lysines.

  • Buffer Preparation: Prepare a mildly acidic Conjugation Buffer (100 mM MES, 150 mM NaCl, pH 6.5).

    • Causality: At pH 6.5, primary amines (lysines, pKa ~10.5) are fully protonated and unreactive. Cysteines (pKa ~8.3) exist in a dynamic equilibrium with enough thiolate anion present to selectively attack the vinyl sulfone[3].

  • Reagent Addition: Add 5 molar equivalents of Vinyl Sulfone Amine to the protein solution.

  • Incubation: Incubate at room temperature for 4 hours.

  • Validation: Analyze via LC-MS. The mass shift should correspond exactly to the number of free cysteines, with zero off-target lysine conjugation.

References

  • Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. Available at:[Link]

  • Li, Z., et al. (2021). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics. Available at:[Link]

  • AxisPharm. Bis-sulfone Amine (C3) Product Specifications. Available at: [Link]

  • AxisPharm. Bis-Sulfone PEG Linkers for ADC Homogeneity. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethanesulfonyl-butylamine Synthesis

Ticket ID: ESBA-SYN-001 Status: Open Topic: Yield Optimization & Troubleshooting Applicable CAS: 1256787-52-6 (and related derivatives) Executive Summary & Molecule Dashboard The Challenge: The synthesis of 4-Ethanesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ESBA-SYN-001 Status: Open Topic: Yield Optimization & Troubleshooting Applicable CAS: 1256787-52-6 (and related derivatives)

Executive Summary & Molecule Dashboard

The Challenge: The synthesis of 4-Ethanesulfonyl-butylamine presents a classic "polar-on-polar" problem. You are generating a highly polar sulfone moiety (


) in the presence of a hydrophilic primary amine (

).

The Yield Killers:

  • Chemoselectivity: Over-oxidation of the amine to an N-oxide.

  • Phase Transfer Loss: The product is amphiphilic/water-soluble. Standard aqueous workups often wash the product down the drain.

PropertySpecificationImplication for Protocol
Molecular Weight ~165.25 g/mol Low MW + Polar groups = High Water Solubility.
LogP < 0.5 (Est.)Lipophilic extraction (Hexane/Et2O) will fail. Use DCM or n-Butanol.
pKa (Amine) ~10.5Amine is protonated at neutral/acidic pH (Protects against oxidation).

Critical Workflow Visualization

The following diagram outlines the primary oxidation route and the critical decision points for yield recovery.

G Start Start: 4-(Ethylthio)butylamine Protect Optional: Boc-Protection (Recommended for high purity) Start->Protect High Value Batch Direct Direct Route (Faster, lower purity) Start->Direct Oxidation Oxidation Step (H2O2 + Catalyst) Protect->Oxidation Check_pH CRITICAL: Check pH Must be < 4.0 Oxidation->Check_pH Workup Workup Strategy Check_pH->Workup Loss Yield Loss: Aqueous Phase Workup->Loss Standard Extraction (Et2O/Hexane) Success Target: 4-Ethanesulfonyl-butylamine Workup->Success n-BuOH Extraction or Ion Exchange Direct->Oxidation Acidic Media Only

Caption: Decision tree for synthesis highlighting the critical pH checkpoint and workup divergence.

Phase I: The Reaction (Chemoselectivity)

The Preferred Protocol: Tungstate-Catalyzed Oxidation

While mCPBA is common, it generates large amounts of benzoic acid byproduct that complicates purification of your polar amine. The Sodium Tungstate (


) / Hydrogen Peroxide  method is superior for this substrate because it is water-based and scalable.

Mechanism & Causality: Tungstate forms a peroxotungstate complex in situ. This species is electrophilic and selectively attacks the high-electron-density sulfur atom. By maintaining an acidic pH, the amine is protonated (


), rendering it electron-poor and resistant to electrophilic attack (preventing N-oxide formation).
Step-by-Step Protocol
  • Dissolution: Dissolve 4-(ethylthio)butylamine (1.0 eq) in water (or 1:1 Water/Acetic Acid if solubility is poor).

  • Acidification (Crucial): Adjust pH to ~3–4 using dilute

    
    .
    
    • Why? Protonates the amine to protect it.

  • Catalyst: Add

    
     (0.02 eq / 2 mol%).
    
  • Oxidant Addition: Add 30%

    
     (2.2 eq) dropwise at 0°C.
    
    • Control: Exotherm is expected. Keep T < 20°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temp (RT). Stir 4–6 hours.

  • Monitoring: Check TLC (Stain: Ninhydrin for amine, KMnO4 for sulfone).

    • Note: Sulfoxide intermediate appears first; wait for full conversion to sulfone.

Phase II: Isolation (The Yield Trap)

The Problem: Your product is a water-soluble salt after the reaction. If you neutralize and extract with ether, you will recover 0% .

Recovery Strategy A: The "Salting Out" Extraction

Use this if you need the free base.

  • Quench: Destroy excess peroxide with Sodium Sulfite (

    
    ) (Test with starch-iodide paper).
    
  • Basify: Adjust pH to >12 using NaOH pellets (Keep volume low!).

  • Saturation: Saturate the aqueous layer with solid NaCl.

  • Extraction: Extract 5x with Dichloromethane (DCM) or n-Butanol .

    • Expert Tip: n-Butanol is excellent for polar amines but requires high-vac rotovap to remove.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Recovery Strategy B: Ion Exchange (Highest Purity)

Use this if the product is trapped in a "soup" of salts.

  • Load the acidic reaction mixture onto a cation exchange resin (e.g., Dowex 50W ).

  • Wash: Flush with water to remove tungstate catalyst and acetic acid.

  • Elute: Flush with 2M Ammonia in Methanol/Water.

  • Result: The ammonia displaces your amine product. Evaporate to obtain the pure free base.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Mass Recovery (<20%) Product lost in aqueous phase.Do NOT use Ether/Hexane. Switch to DCM/MeOH (9:1) or n-Butanol for extraction. Saturate aqueous layer with NaCl.[1]
Product is a sticky oil Trace solvent/water retention.Dissolve in dry DCM, dry over

, filter, and evaporate. If still oily, convert to HCl salt (add HCl in Dioxane) to precipitate a solid.
N-Oxide Impurity Detected pH was too high during oxidation.Ensure pH < 4.0 before adding peroxide. If using mCPBA, pre-mix amine with 1.0 eq of HBF4 or HCl.
Incomplete Oxidation (Sulfoxide present) Peroxide degraded or insufficient time.Add additional 0.5 eq

and heat to 40°C. Check peroxide quality.

Alternative Route: The "Plan B" (Boc-Protection)

If the direct oxidation yields are inconsistent due to the amine, you must mask the amine.

  • Step 1: React sulfide-amine with

    
     (DCM, 
    
    
    
    ). Yield is usually quantitative.
    • Result: Lipophilic intermediate.

  • Step 2: Oxidize with mCPBA or Oxone in DCM.

    • Benefit: The Boc-protected sulfone is soluble in organic solvents, making workup trivial (wash with water, dry, evaporate).

  • Step 3: Deprotect with TFA/DCM (1:1).

    • Result: 4-Ethanesulfonyl-butylamine as the TFA salt.

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[2] Tetrahedron, 57(13), 2469-2476.

  • Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[3] Tungstate-Catalyzed Oxidation of Sulfides. The Journal of Organic Chemistry, 75(18), 6208–6213.

  • Sigma-Aldrich Technical Library. (n.d.). Properties of n-Butylamine and Derivatives.

Sources

Optimization

Stability of 4-Ethanesulfonyl-butylamine under basic conditions

Technical Support Center: 4-Ethanesulfonyl-butylamine A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and troubleshooting advice regarding the st...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethanesulfonyl-butylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting advice regarding the stability of 4-Ethanesulfonyl-butylamine, particularly when used in experiments requiring basic (alkaline) conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and manage potential stability issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 4-Ethanesulfonyl-butylamine in basic solutions?

The primary stability concern for 4-Ethanesulfonyl-butylamine under basic conditions stems from its chemical structure: an alkyl sulfone with a primary amine. The core issue is the potential for a base-mediated elimination reaction.

The Chemical Rationale: The sulfone group (-SO₂) is a powerful electron-withdrawing group. This property significantly increases the acidity of the protons on the carbon atoms adjacent (alpha) to it. In a sufficiently basic environment, a base can abstract one of these alpha-protons. While the primary amine is generally a poor leaving group, the specific molecular structure and reaction conditions can influence potential degradation pathways.[1] Although direct elimination involving the amine might be less favorable, the overall molecular stability can be compromised under harsh basic conditions. The basicity of the amine itself is influenced by the electron-withdrawing inductive effect of the sulfone group, which can decrease its basicity compared to simple alkyl amines.[1][2][3][4]

A plausible degradation pathway under strong basic conditions is an E2-like elimination, where a base removes a proton from the carbon alpha to the sulfone group. While less common than with quaternary ammonium salts (Hofmann elimination), strong bases and elevated temperatures can promote such reactions.[5][6][7][8][9]

Q2: My experiment requires a basic pH. How can I determine if 4-Ethanesulfonyl-butylamine will be stable under my specific conditions?

The most reliable way to ensure data integrity is to perform a targeted stability study that mimics your experimental conditions. This involves incubating the compound at the relevant pH, temperature, and time, and then analyzing for degradation.

A well-designed stability study is a self-validating system.[10] It should include control samples (e.g., at neutral pH) to confirm that any observed degradation is indeed due to the basic conditions. Following established guidelines, such as those from the International Council for Harmonisation (ICH), provides a robust framework for such studies.[11]

Below is a comprehensive protocol to assess the stability of your compound.

Experimental Protocol: Assessing Basic Stability of 4-Ethanesulfonyl-butylamine

This protocol provides a step-by-step method to quantify the stability of 4-Ethanesulfonyl-butylamine over time at various basic pH levels.

1. Materials and Reagents:

  • 4-Ethanesulfonyl-butylamine

  • High-purity water (Milli-Q or equivalent)

  • Phosphate buffer (for pH 7.4)

  • Borate buffer (for pH 9.0)

  • Phosphate or Carbonate-Bicarbonate buffer (for pH >10)

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • Calibrated pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Ethanesulfonyl-butylamine in high-purity water or a suitable co-solvent (if solubility is an issue) to make a 1 mg/mL stock solution.

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., 7.4, 9.0, 11.0). Ensure the buffer system has adequate capacity at the target pH.

  • Test Samples: For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 50 µg/mL. Prepare enough volume for all time points.

3. Incubation and Sampling:

  • Store the test samples in sealed vials at your desired experimental temperature (e.g., room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench any potential degradation by neutralizing the aliquot with an acidic solution if necessary, or by diluting it in the initial mobile phase for HPLC analysis. Store quenched samples at 4°C until analysis.

4. Analytical Method (HPLC-UV/MS):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% TFA or Formic Acid in water and (B) Acetonitrile. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, if no strong chromophore is present, MS detection is preferred).

  • Injection Volume: 10 µL.

  • Analysis: Inject the t=0 sample first to establish the initial peak area. Then, analyze all subsequent time points.

5. Data Analysis:

  • Calculate the percentage of 4-Ethanesulfonyl-butylamine remaining at each time point relative to the t=0 sample.

  • % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

  • Plot % Remaining versus Time for each pH condition. A significant decrease indicates instability.

Q3: What analytical method is best for monitoring the degradation of 4-Ethanesulfonyl-butylamine?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method.[12]

  • With UV Detection: This is suitable if the compound has a UV chromophore. However, since simple alkyl chains and sulfones do not absorb strongly in the typical UV range, this may lack sensitivity.

  • With Mass Spectrometry (MS) Detection (LC-MS): This is the preferred method.[13] It offers high sensitivity and selectivity. More importantly, it allows for the identification of potential degradation products by analyzing their mass-to-charge ratio (m/z), providing valuable mechanistic insights.[14]

Q4: I'm observing a new peak in my HPLC analysis. What could it be?

A new peak appearing over time, with a corresponding decrease in the parent compound's peak, is strong evidence of degradation. Under basic conditions, a likely degradation product could result from an elimination reaction.

Potential Degradation Pathway: Elimination Reaction A strong base could facilitate an elimination reaction, leading to the formation of a double bond and the cleavage of the molecule. The diagram below illustrates a plausible pathway.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Test Samples (50 µg/mL) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 7.4, 9.0, 11.0) prep_buffers->prep_samples incubate Incubate at Target Temp. prep_samples->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench/Dilute Samples sampling->quench hplc Analyze via HPLC-MS quench->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of 4-Ethanesulfonyl-butylamine.

References

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Available from: [Link]

  • MSU Chemistry. Amine Reactivity. Available from: [Link]

  • Organic Chemistry Tutor. Basicity of Amines. Available from: [Link]

  • Basicity of amines.pptx. (n.d.). Available from: [Link]

  • Zhang, P., Le, C., & Nevado, C. (2021). Base‐Mediated Radical Borylation of Alkyl Sulfones. Angewandte Chemie International Edition, 61(6), e202113308. Available from: [Link]

  • NEET coaching. (2025, June 18). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Available from: [Link]

  • BYJU'S. (2019, January 30). Hofmann Elimination. Available from: [Link]

  • Organic Chemistry Portal. Hofmann Elimination. Available from: [Link]

  • Solá, A., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Available from: [Link]

  • Master Organic Chemistry. (2017, October 18). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?. Available from: [Link]

  • Pure. Chemical methods for N- and O-sulfation of small molecules, amino acids and peptides. Available from: [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • ACS Publications. The Cleavage of Sulfides and Sulfones by Alkali Metals in Liquid Amines. III. The Cleavage of Alkyl Cycloalkyl and Dicycloalkyl Sulfides and Sulfones by Lithium in Methylamine. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016, March 30). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Available from: [Link]

  • NIH. Chemical Sulfation of Small Molecules – Advances and Challenges. Available from: [Link]

  • ResearchGate. (2023, August). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Available from: [Link]

  • Science. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Available from: [Link]

  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

  • Certified Laboratories. Guide to OTC & Cosmetic Stability Testing. Available from: [Link]

  • ResearchGate. Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey. Available from: [Link]

  • OSTI.GOV. (2016, February 16). Alkyl Substitution Effect on Oxidation Stability of Sulfone-Based Electrolytes. Available from: [Link]

  • NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

  • PubMed. (2024, June 7). Effect of ph on migration patterns and degradation pathways of sulfamethazine in soil systems. Available from: [Link]

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. Available from: [Link]

  • Eawag-BBD. (1997, December 15). 2-Aminobenzenesulfonate Pathway Map. Available from: [Link]

  • ACS Publications. (2023, April 17). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. Available from: [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges in Non-Polar Solvents

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most persistent challenges in the laboratory: overcoming solubility issues in non-polar solvents. We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Foundational FAQs - Understanding the Solubility Landscape

This section addresses the fundamental concepts governing solubility in non-polar environments.

Q1: What defines a non-polar solvent, and why do compounds fail to dissolve in them?

Answer: The principle of "like dissolves like" is the cornerstone of solubility science.[1] A solvent's polarity is determined by the distribution of electron density within its molecules.

  • Non-Polar Solvents: In non-polar solvents (e.g., hexane, toluene, carbon tetrachloride), electron density is shared evenly, and there are no significant partial positive or negative charges.[2] The dominant intermolecular forces are weak van der Waals or London dispersion forces.[3]

  • Polar Solutes: Polar compounds, which have distinct regions of positive and negative charge (dipoles), prefer to interact with other polar molecules through stronger dipole-dipole interactions or hydrogen bonds.

Causality of Insolubility: A polar solute will not dissolve in a non-polar solvent because the energy required to break the strong intermolecular bonds between solute molecules is much greater than the energy gained from the weak interactions formed with the non-polar solvent molecules.[1][3] The solute molecules are more attracted to each other than to the solvent, leading to aggregation and failure to dissolve.

Q2: Beyond polarity, what are the key factors that influence a compound's solubility in a non-polar solvent?

Answer: Several physical and chemical factors critically influence solubility:

  • Temperature: For most solid solutes in liquid organic solvents, solubility increases with temperature.[4][5] Increased thermal energy enhances the kinetic energy of molecules, helping to overcome the intermolecular forces holding the solute together.[4] However, for gases in organic solvents, solubility often increases with temperature, which is opposite to their behavior in water.[4][6]

  • Molecular Size: As the molecular size or weight of a solute increases, its solubility generally decreases.[4][7] Larger molecules are more difficult for solvent molecules to surround and solvate effectively.[4]

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[4][8] For gaseous solutes, an increase in pressure leads to an increase in solubility.[4][8]

  • Crystal Structure (Polymorphism): The crystalline form, or polymorph, of a solid compound significantly impacts its solubility.[7] Different polymorphs have different crystal lattice energies; a more stable crystalline form with higher lattice energy will be less soluble than a metastable or amorphous form.[3]

Section 2: Troubleshooting and Strategic Solvent Selection

This section provides actionable steps for when you first encounter a solubility problem and guides you in making rational solvent choices.

Q3: My compound is insoluble in my chosen non-polar solvent. What are the initial troubleshooting steps?

Answer: When facing an immediate solubility challenge, a systematic approach is crucial. The following workflow can help diagnose the issue and identify a potential solution.

G start Insolubility Observed check_purity Is the compound pure? Confirm via analytical method. start->check_purity check_purity->start No, purify first temp Can temperature be increased? (Check compound stability) check_purity->temp Yes sonicate Apply Energy: Sonication or Vigorous Agitation temp->sonicate Yes, but still insoluble advanced Proceed to Advanced Enhancement Techniques temp->advanced Yes, solubility achieved reduce_size Is particle size large? Consider grinding/milling. sonicate->reduce_size No improvement sonicate->advanced Solubility achieved solvent_match Re-evaluate Solvent Choice (e.g., Use HSP) reduce_size->solvent_match No improvement / Not feasible reduce_size->advanced Solubility achieved solvent_match->advanced

Caption: Initial troubleshooting workflow for an insoluble compound.

Q4: How can I rationally select a non-polar solvent system instead of relying on trial and error?

Answer: A powerful tool for rational solvent selection is the use of Hansen Solubility Parameters (HSP) .[9] HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.

Each molecule (solute and solvent) can be treated as a point in a three-dimensional "Hansen space."[10] The closer two points are in this space, the more likely they are to be soluble in one another.[10] By determining the HSP of your solute, you can screen for solvents or create solvent blends with similar HSP values, dramatically increasing the probability of successful dissolution.[9]

Q5: What is cosolvency, and how can it be applied in non-polar systems?

Answer: Cosolvency is the technique of adding a second, miscible solvent (a cosolvent) to the primary solvent to increase the solubility of a solute.[11][12] While often used to increase the solubility of non-polar drugs in water, the principle can be adapted for non-polar systems.

Mechanism of Action:

  • Polarity Adjustment: A cosolvent can fine-tune the overall polarity of the solvent mixture, making it a better match for the solute.[11] For a slightly polar compound in a highly non-polar solvent, adding a more polar cosolvent can improve solubility.

  • Disruption of Solvent Structure: Cosolvents can disrupt the self-association of the primary solvent molecules, creating "pockets" that can more easily accommodate solute molecules.[11]

  • Specific Interactions: The cosolvent may engage in specific interactions (e.g., weak hydrogen bonds, dipole interactions) with the solute, stabilizing it in solution.[11][13]

Commonly used cosolvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12] The key is that the cosolvent must be miscible with the primary non-polar solvent.

Section 3: Advanced Solubility Enhancement Techniques

When simple troubleshooting fails, more advanced formulation strategies are required.

Q6: My compound is a crystalline solid. When should I consider particle size reduction?

Answer: Particle size reduction is a highly effective strategy for compounds whose dissolution rate, rather than absolute solubility, is the limiting factor. According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute.[14] By reducing particle size, you dramatically increase the surface area available for solvent interaction.[14]

  • Micronization: This process reduces particles to the micrometer range (1-1000 µm) using techniques like jet milling or ball milling.[15][16][17] It is a conventional and widely used method to improve dissolution rates.[15]

  • Nanonization (Nanosizing): This technique reduces particles to the sub-micron or nanometer range (<1000 nm).[14][16] At this scale, not only does the dissolution rate increase, but the equilibrium solubility itself can also increase due to the altered thermodynamic properties of the nanoparticles.[14][16][17]

When to Use: Consider this approach for Biopharmaceutics Classification System (BCS) Class II and IV compounds, where dissolution is the rate-limiting step for absorption.[14][18] It is particularly useful when you need to increase the speed at which the compound dissolves.

Q7: How do surfactants and other solubilizing agents function in non-polar systems?

Answer: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have both a lipophilic (oil-loving) tail and a hydrophilic (water-loving) head.[19][20] While their most common application is solubilizing hydrophobic substances in water, they can also function in non-polar solvents, often to create stable dispersions or microemulsions.

Mechanism in Non-Polar Solvents: In a non-polar solvent, surfactants can form reverse micelles . The polar heads cluster together in the core, while the non-polar tails extend outward into the solvent.[21] If the solute has some polar character, it can be sequestered and stabilized within this polar core, effectively "dissolving" it in the bulk non-polar medium.[21] This mechanism is fundamental to the formation of microemulsions, which are stable, isotropic systems of oil, water (or a polar phase), and surfactants.[22][23]

Q8: What are solid dispersions, and when are they a suitable strategy?

Answer: A solid dispersion is a system where a poorly soluble drug (the solute) is dispersed within a highly soluble, inert carrier matrix.[24][25][26] This technique is one of the most successful for improving the dissolution and bioavailability of poorly soluble drugs.[24][27]

Mechanism of Solubility Enhancement:

  • Conversion to Amorphous State: The primary mechanism is the conversion of the drug from a stable crystalline form to a high-energy, amorphous state.[23][25] Amorphous solids lack the strong crystal lattice energy of their crystalline counterparts and dissolve more readily.

  • Reduced Particle Size: The drug is dispersed on a molecular or near-molecular level within the carrier, representing the ultimate form of particle size reduction.[25][28]

  • Improved Wettability: The hydrophilic carrier helps to improve the wetting of the hydrophobic drug when the dispersion comes into contact with an aqueous environment, although this is more relevant for aqueous solubility.[26]

When to Use: This is an excellent strategy for highly crystalline compounds with high melting points where other methods have failed. It is a cornerstone of modern pharmaceutical development for poorly soluble APIs.[22]

G Diagram illustrating the concept of a solid dispersion. cluster_0 Crystalline Drug (Low Solubility) cluster_1 Solid Dispersion (High Energy State) a1 a2 a3 a4 a5 process Dispersion in Hydrophilic Carrier a6 a7 a8 a9 d1 d2 d3 d4 c1 c2 c3 c4 c5 c6 c7 c8 c9 c10 c11 c12

Caption: Crystalline drug dispersed into an amorphous state within a carrier matrix.

Table 1: Comparison of Advanced Solubility Enhancement Techniques
TechniqueUnderlying PrincipleKey AdvantagesCommon Limitations
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[14]Well-established technology, applicable to many compounds.Risk of particle aggregation; may not affect equilibrium solubility for micron-sized particles.[14][16][17]
Use of Surfactants Forms micelles or microemulsions to encapsulate and solubilize the compound.[29][30]Can significantly increase drug loading; enhances stability.[30]Potential for in-vivo toxicity; requires careful selection of surfactant type and concentration.
Solid Dispersions Converts crystalline drug to a higher-energy amorphous state within a carrier matrix.[25][26]Dramatically increases both dissolution rate and apparent solubility.[26]Amorphous form can be physically unstable and may recrystallize over time; risk of thermal degradation for some preparation methods.[26]
Lipid-Based Formulations Drug is dissolved in lipid excipients, bypassing the dissolution step in vivo.[31]Enhances bioavailability, can reduce food effect, suitable for highly lipophilic drugs.[32]Formulation can be complex; potential for drug precipitation upon digestion; API must be lipid-soluble.[31]
Section 4: Key Experimental Protocols

Here we provide validated, step-by-step methodologies for common laboratory procedures related to solubility.

Protocol 1: How to Measure Thermodynamic Solubility (Shake-Flask Method)

This protocol remains the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[33]

Objective: To determine the saturation concentration of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the non-polar solvent in a sealed, low-adsorption vial (e.g., glass). "Excess" means that solid material is clearly visible after initial mixing.

  • Equilibration: Place the vial in an agitator (shaker or rotator) set to a constant temperature (e.g., 25°C or 37°C). Allow the suspension to agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[33]

  • Phase Separation: After equilibration, stop agitation and allow the suspension to settle. Separate the saturated supernatant (the liquid portion) from the excess solid. This is a critical step.

    • Recommended: Centrifuge the vial to pellet the solid.

    • Carefully withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.[33]

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.[33][34]

  • Validation (Trustworthiness Step): Analyze the residual solid from the vial using a solid-state characterization technique (e.g., XRPD or DSC). This is crucial to confirm that the compound did not change its crystalline form (polymorph) during the experiment.[33]

Protocol 2: How to Prepare a Solid Dispersion via Solvent Evaporation

This is a common and versatile method for producing solid dispersions in a laboratory setting.[26][27]

Objective: To disperse a poorly soluble compound molecularly within a soluble carrier matrix.

Methodology:

  • Solvent Selection: Identify a common volatile solvent in which both the drug and the carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) are fully soluble.[27]

  • Dissolution: Prepare a solution by dissolving both the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:4 drug-to-carrier by weight). Ensure complete dissolution.

  • Solvent Removal: Remove the solvent under controlled conditions. A rotary evaporator (roto-vap) is ideal for this purpose as it allows for efficient evaporation under reduced pressure and controlled temperature.

  • Drying: Once a solid film or mass is formed, transfer it to a vacuum oven. Dry the material under vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Processing: The resulting solid mass is often brittle. Gently scrape it from the flask, then pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.[27]

  • Characterization (Trustworthiness Step): Analyze the resulting powder using DSC or XRPD to confirm that the drug is in an amorphous state and has not recrystallized.

References
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC.
  • Tool to Increase Solubility: Solid Dispersion. PharmaInfo.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR.
  • SOLUBILITY ENHANCEMENT BY SIZE REDUCTION. Late Laxmibai Phadtare College of Pharmacy.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
  • Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies. (2025). WuXi AppTec.
  • Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers.
  • How does co-solvency increase solubility. (2025). Filo.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Why does the solubility of gases increase with temperature in an organic solvent? (2018). Quora.
  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023). PMC.
  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023). Pharma Excipients.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). American Chemical Society.
  • Temperature Effects on the Solubility of Gases. (2023). Chemistry LibreTexts.
  • HSP for Beginners. Hansen Solubility Parameters.
  • Cosolvency and cosolvent polarity. (1989). PubMed.
  • Hansen Solubility Parameters. Kinam Park.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Hansen solubility parameter. Wikipedia.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks.
  • Solubility: Importance, Measurements and Applications. (2024). Analytik NEWS.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • What factors affect solubility? (2022). AAT Bioquest.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.
  • Methods to boost solubility. (2011). IJSDR.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications.
  • Cosolvent. Wikipedia.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development.
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.
  • Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. (2025). Ascendia Pharma.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Acme-Hardesty.
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025). International Journal of Pharmaceutical Research and Applications.
  • Lipid Nanoparticles: Tackling Solubility Challenges With Lipid-Based Technologies for Oral & Injectable Formulations. (2022). Drug Development & Delivery.
  • How does surfactant affect solubility of relatively non polar substance? (2021). Quora.
  • Surfactants at non-polar surfaces. Diva-portal.org.
  • The Role of Surfactants in Compounded Preparation. (2022). The PCCA Blog.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research.
  • Solubility: An overview. Int J Pharm Chem Anal.
  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Review on Enhancement of Solubilization Process. Science Alert.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Ethanesulfonyl-butylamine

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing a detailed fingerprint of a molecule's atomic framework. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Ethanesulfonyl-butylamine, moving beyond a simple peak list to explain the causal relationships between molecular structure and spectral appearance. We will compare its spectrum with relevant alternatives and provide actionable experimental protocols to ensure data integrity and trustworthiness.

Predicted ¹H NMR Spectrum: A Structural Hypothesis

Before stepping into the lab, a robust prediction of the expected spectrum is crucial. It forms the basis of our experimental validation. The structure of 4-Ethanesulfonyl-butylamine (CH₃-CH₂-SO₂-CH₂-CH₂-CH₂-CH₂-NH₂) contains seven distinct proton environments, each with a unique electronic signature that dictates its chemical shift and coupling pattern.

Structure of 4-Ethanesulfonyl-butylamine with proton labels a-gFigure 1. Structure of 4-Ethanesulfonyl-butylamine with protons labeled (a-g) for spectral assignment.

Based on fundamental principles of magnetic shielding and spin-spin coupling, we can anticipate the key features of its ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Assignments for 4-Ethanesulfonyl-butylamine
LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
a -SO₂-CH₂-CH₃ 3H~ 1.35Triplet (t)~ 7.4
b -SO₂-CH₂ -CH₃2H~ 3.10Quartet (q)~ 7.4
c -SO₂-CH₂ -CH₂-2H~ 3.15Triplet (t)~ 7.6
d -CH₂-CH₂ -CH₂-2H~ 1.85Multiplet (m)~ 7.6, 7.5
e -CH₂-CH₂ -CH₂NH₂2H~ 1.60Multiplet (m)~ 7.5, 7.2
f -CH₂ -NH₂2H~ 2.75Triplet (t)~ 7.2
g -NH₂ 2H0.5 - 5.0 (variable)Broad Singlet (br s)N/A
Detailed Signal Analysis:
  • Signals 'a' (Triplet, ~1.35 ppm) & 'b' (Quartet, ~3.10 ppm): These signals form a classic ethyl group pattern. The methyl protons (a ) are split into a triplet by the two adjacent methylene protons (b ). Conversely, the methylene protons (b ) are split into a quartet by the three methyl protons (a ). The key diagnostic feature here is the significant downfield shift of the quartet to ~3.10 ppm. This deshielding is caused by the powerful electron-withdrawing effect of the adjacent sulfone (SO₂) group.[1][2]

  • Signal 'c' (Triplet, ~3.15 ppm): Like 'b', these methylene protons are directly attached to the sulfone group, resulting in a strong deshielding effect and a downfield chemical shift.[1] This signal appears as a triplet due to coupling with the two neighboring protons of methylene group 'd'.

  • Signals 'd' and 'e' (Multiplets, ~1.85 & ~1.60 ppm): These represent the central methylene groups of the butyl chain. Being insulated from the strongly deshielding functional groups at either end, they reside in the typical aliphatic region of the spectrum.[3] Each is coupled to four neighboring protons (two on each side), which would ideally result in a quintet. However, slight differences in coupling constants often lead to a more complex, unresolved multiplet.

  • Signal 'f' (Triplet, ~2.75 ppm): These protons are alpha to the amine nitrogen. The electronegativity of nitrogen deshields these protons, shifting them downfield relative to the other alkyl signals 'd' and 'e'.[4][5][6] They are split into a triplet by the two adjacent protons of group 'e'.

  • Signal 'g' (Broad Singlet, 0.5 - 5.0 ppm): The amine protons are the most variable signal. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7] Furthermore, rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus cause the signal to appear as a broad singlet, with no observable coupling to the adjacent methylene protons 'f'.[5][8]

Comparative Analysis: The Impact of Functional Groups

To fully appreciate the spectral features of our target molecule, it is instructive to compare it with simpler analogues. This comparison highlights how the addition of specific functional groups modulates the chemical environment of nearby protons.

Table 2: Chemical Shift Comparison with Structural Analogues
CompoundStructureδ for CH₃δ for -CH₂-SO₂-δ for -CH₂-NH₂
4-Ethanesulfonyl-butylamine CH₃CH₂SO₂(CH₂)₄NH₂~ 1.35 ppm~ 3.1-3.2 ppm~ 2.75 ppm
Butylamine [9][10][11]CH₃(CH₂)₂CH₂NH₂~ 0.9 ppmN/A~ 2.7 ppm
Diethyl Sulfone [12]CH₃CH₂SO₂CH₂CH₃~ 1.3 ppm~ 3.0 ppmN/A
  • Effect of the Sulfone Group: Comparing 4-Ethanesulfonyl-butylamine to Butylamine reveals the dramatic influence of the SO₂ group. The terminal methyl group in Butylamine appears at a highly shielded ~0.9 ppm, typical for an alkane.[9][11] In our target molecule, the entire ethanesulfonyl moiety shifts the alkyl protons 'a', 'b', and 'c' significantly downfield.

  • Effect of the Amine Group: The chemical shift of the methylene protons adjacent to the amine ('f', ~2.75 ppm) is nearly identical to that in Butylamine (~2.7 ppm).[4] This demonstrates that the electronic effect of the sulfone group does not extend far enough down the four-carbon chain to significantly influence the protons nearest the amine.

Experimental Protocols for Self-Validating Data

Trustworthy data is built on meticulous experimental design. The following protocols provide a framework for acquiring a high-quality, interpretable ¹H NMR spectrum.

Standard Sample Preparation

The choice of solvent is the first critical decision. It must dissolve the analyte without introducing interfering signals. Chloroform-d (CDCl₃) is a common first choice for its versatility.

Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of 4-Ethanesulfonyl-butylamine directly into a clean, dry NMR tube. Causality: This concentration is typically sufficient for high signal-to-noise on modern spectrometers (≥400 MHz) without causing significant line broadening.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]

  • Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube. Causality: Insoluble particles degrade spectral resolution by disrupting the magnetic field homogeneity.

  • Spectrometer Insertion: Carefully place the tube in the spectrometer spinner and insert it into the magnet.

The D₂O Exchange Experiment: Unambiguous Amine Proton Identification

The broad, variable nature of the NH₂ signal can sometimes lead to ambiguity. A deuterium oxide (D₂O) exchange experiment is a simple and definitive way to confirm its identity.

Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample as described in protocol 3.1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O to the sample.

  • Mix: Cap the tube and shake gently for ~30 seconds to facilitate the exchange of the acidic amine protons (NH₂) with deuterium.

    • R-NH₂ + D₂O ⇌ R-NHD + HOD ⇌ R-ND₂ + H₂O

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the amine protons ('g') will have significantly diminished or disappeared entirely in the second spectrum.[7][8][13][14] A new, broader signal for HOD may appear between 1.5-4.8 ppm, depending on the solvent.

Visualization of Key Relationships

Diagrams can simplify complex information, providing an intuitive understanding of molecular and experimental relationships.

¹H-¹H Coupling Network

This diagram illustrates the spin-spin coupling relationships within 4-Ethanesulfonyl-butylamine. An arrow from one proton group to another indicates that they will split each other's signals.

G cluster_ethyl Ethyl Group cluster_butyl Butyl Chain a a (CH3) b b (CH2) a->b c c (CH2) d d (CH2) c->d e e (CH2) d->e f f (CH2) e->f g g (NH2) f->g No Coupling

Caption: Spin-spin coupling (J-coupling) pathways in 4-Ethanesulfonyl-butylamine.

NMR Analysis Workflow

This workflow outlines the logical progression from sample to final, interpreted data, incorporating the self-validating D₂O exchange step.

workflow cluster_analysis Data Interpretation prep Sample Preparation (Protocol 3.1) acq1 Acquire Spectrum 1 prep->acq1 d2o D₂O Addition (Protocol 3.2) acq1->d2o assign Assign All Signals (Shifts, Integrals, Multiplicity) acq1->assign acq2 Acquire Spectrum 2 d2o->acq2 compare Compare Spectra (Identify NH₂ peak) acq2->compare compare->assign structure Confirm Structure assign->structure

Caption: A logical workflow for the complete ¹H NMR analysis and structural confirmation.

Conclusion

The ¹H NMR spectrum of 4-Ethanesulfonyl-butylamine is a clear and interpretable dataset when approached systematically. The key diagnostic features are the two strongly deshielded methylene groups adjacent to the sulfone moiety (~3.1-3.2 ppm) and the methylene group alpha to the amine (~2.75 ppm). The characteristic broad singlet of the amine protons, confirmed by D₂O exchange, completes the structural assignment. By comparing the spectrum to simpler analogues and following rigorous, self-validating experimental protocols, researchers can have high confidence in the structural elucidation of this and similar molecules, ensuring the integrity of their drug discovery and development pipelines.

References

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • Chegg.com. Solved The 1H NMR spectra of n-butylamine – CH3CH2CH2CH2NH2. [Link]

  • ACS Publications. H/D Exchange of Amines and Acetonitrile over Transition Metal Catalysts. [Link]

  • BIPM. Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. [Link]

  • Nanalysis. To D2O or not to D2O?. [Link]

  • NIH PubChem. Butylamine | C4H11N | CID 8007. [Link]

  • PubMed. 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones.... [Link]

  • SpectraBase. sec-Butylamine - Optional[1H NMR] - Spectrum. [Link]

  • FooDB. Showing Compound Dimethyl sulfone (FDB006725). [Link]

  • Mol-Instincts. 597-35-3 DIETHYL SULFONE C4H10O2S. [Link]

  • Harvard University. Lecture 3: Coupling Constants. [Link]

  • SpectraBase. Dimethylsulfone - Optional[1H NMR] - Chemical Shifts. [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]

  • University of Rochester. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • CONFLEX. NMR coupling constant calculation. [Link]

  • YouTube. NMR 5: Coupling Constants. [Link]

  • Chemistry LibreTexts. 2.7: NMR - Interpretation. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • The Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • PMC. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]

Sources

Comparative

Infrared (IR) characteristic peaks for sulfone and primary amine groups

Title: Definitive Spectroscopic Guide: Distinguishing Sulfone ( ) and Primary Amine ( ) Moieties Date: February 27, 2026 Author: Senior Application Scientist, Analytical Chemistry Division Executive Summary In medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Spectroscopic Guide: Distinguishing Sulfone (


) and Primary Amine (

) Moieties Date: February 27, 2026 Author: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

In medicinal chemistry and polymer science, the precise characterization of sulfone and primary amine groups is critical. While both moieties exhibit strong infrared activity, their vibrational mechanics differ fundamentally.[1] Sulfones rely on the high polarity of the


 bond, yielding intense, sharp peaks unaffected by hydrogen bonding. Primary amines, conversely, are defined by their capacity for hydrogen bonding, resulting in broader, environment-sensitive bands.

This guide provides a comparative analysis of these functional groups, focusing on spectral fingerprints, potential overlaps (specifically in sulfonamides), and self-validating experimental protocols.

Theoretical Foundation: Vibrational Mechanics

To interpret the spectra accurately, one must understand the underlying physics driving the absorption.

  • Sulfone (

    
    ):  The sulfur atom is hypervalent. The two 
    
    
    
    bonds are mechanically coupled, leading to two distinct stretching modes: Asymmetric (higher energy) and Symmetric (lower energy). These bonds have a large dipole moment, making them strong IR absorbers but often weaker in Raman scattering.
  • Primary Amine (

    
    ):  The nitrogen atom possesses a lone pair and two N-H bonds.[1][2][3] The key diagnostic feature is the mechanical coupling  of the two N-H oscillators, creating a "doublet" in the stretching region.[1] Unlike sulfones, amines participate in hydrogen bonding, which causes peak broadening and frequency shifts based on concentration and solvent.
    
Diagram 1: Vibrational Mode Logic

VibrationalModes Start Functional Group Sulfone Sulfone (SO2) High Polarity Start->Sulfone Amine Primary Amine (NH2) H-Bonding Capable Start->Amine S_Asym Asymmetric Stretch ~1350-1300 cm-1 (Strong) Sulfone->S_Asym Coupled S=O S_Sym Symmetric Stretch ~1160-1120 cm-1 (Strong) Sulfone->S_Sym Coupled S=O N_Stretch N-H Stretching 3500-3300 cm-1 (Doublet) Amine->N_Stretch High Freq N_Bend Scissoring (Bend) 1650-1580 cm-1 (Medium) Amine->N_Bend Fingerprint

Caption: Logical flow of vibrational modes. Sulfones are defined by S=O coupling in the fingerprint region, while Amines are defined by N-H coupling in the high-frequency region.

Comparative Spectral Analysis

The following table synthesizes characteristic peak data. Note that "Intensity" is a crucial discriminator; sulfones are almost always among the strongest peaks in a spectrum.

FeatureSulfone (

)
Primary Amine (

)
Differentiation Notes
Primary Diagnostic Asymmetric Stretch 1350 – 1300 cm⁻¹N-H Stretch Doublet 3500 – 3300 cm⁻¹Sulfones appear in the "fingerprint" region; Amines appear in the high-frequency "X-H" region.[2]
Secondary Diagnostic Symmetric Stretch 1160 – 1120 cm⁻¹Scissoring (Bend) 1650 – 1580 cm⁻¹The sulfone symmetric stretch is often split into a doublet in solid-state samples due to crystal packing.
Peak Shape Sharp & Intense Broad (if H-bonded) Sharp (if dilute/gas)Amine broadening is the key indicator of sample state (solid vs. solution).
Intensity Very Strong (High Dipole)Medium to WeakLow concentrations of sulfone are easier to detect than low concentrations of amine.
C-X Stretch C-S Stretch 700 – 600 cm⁻¹ (Weak)C-N Stretch 1250 – 1020 cm⁻¹ (Medium)C-N stretch often overlaps with the Sulfone symmetric stretch.
Overtone/Wag RareN-H Wag 910 – 665 cm⁻¹ (Broad)The "Wag" is often termed the "dirty snow" baseline rise in amines.
The "Doublet" Mechanism (Primary Amines)

A common error is misidentifying the primary amine doublet as two different groups.

  • Asymmetric Stretch (

    
    ):  Higher wavenumber (~3500 cm⁻¹). Both hydrogens move in opposite phase.
    
  • Symmetric Stretch (

    
    ):  Lower wavenumber (~3400 cm⁻¹). Both hydrogens move in phase.
    
  • Validation Rule: The relationship is often approximated by

    
    . If the peaks deviate significantly from this ratio, suspect a mixture of amines or hydrogen bonding interference.
    

The Intersection: Sulfonamides ( )

In drug development (e.g., sulfa drugs), these two groups exist on the same molecule. This creates a unique spectral signature where the electron-withdrawing nature of the sulfone group affects the amine.

  • Blue Shift in Sulfone: The

    
     peaks often shift to slightly higher frequencies (1350-1370 cm⁻¹) due to the electronegative nitrogen.
    
  • Acidic Protons: The N-H protons in sulfonamides are more acidic. In IR, this leads to significant broadening of the N-H doublet in solid-state (KBr) spectra due to strong intermolecular hydrogen bonding.

  • S-N Stretch: A new band appears around 900 cm⁻¹ , characteristic of the S-N single bond.

Experimental Protocol: Self-Validating Systems

To ensure data integrity, use the following protocol. This approach uses "internal controls" to verify that the absence of a peak is real, not an artifact.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine QA
  • Sample State: Neat solid or oil.

  • Crystal Choice: Diamond or ZnSe (Diamond preferred for hard sulfone crystals).

  • Protocol:

    • Background: Collect 32 scans of air.

    • Sample: Apply pressure until the sulfone doublet (1300/1150) maximizes.

    • Validation: Check the 2400 cm⁻¹ region (

      
      ). If peaks are negative, the background is stale.
      
    • Amine Verification: If the N-H region (3300-3500) is noisy, increase scan count to 64. ATR has poor penetration depth at high frequencies, making N-H signals naturally weaker.

Method B: KBr Pellet – Recommended for Structural Elucidation
  • Why: Transmission IR provides better intensity for the high-frequency N-H stretches than ATR.

  • Protocol:

    • Mix 1-2 mg sample with 100 mg dry KBr.

    • Press to form a translucent disk.

    • Validation (The "Water Test"): Check 3400 cm⁻¹ and 1640 cm⁻¹. If a broad mound exists at 3400 and a peak at 1640, your KBr is wet. This masks the Amine scissoring mode. Dry KBr is essential for amine confirmation.

Diagram 2: Experimental Decision Workflow

Workflow Sample Unknown Sample Region1 Check 3500-3300 cm-1 Sample->Region1 Region2 Check 1350 & 1150 cm-1 Sample->Region2 Doublet Doublet Observed? Region1->Doublet YesDoublet Primary Amine Confirmed (Check 1600 cm-1 for Bend) Doublet->YesDoublet Yes NoDoublet Single Band or None Doublet->NoDoublet No (Secondary/Tertiary) StrongPeaks Strong/Sharp Peaks? Region2->StrongPeaks YesSulfone Sulfone Confirmed (Check 600-700 for C-S) StrongPeaks->YesSulfone Yes NoSulfone Sulfone Absent StrongPeaks->NoSulfone No

Caption: Decision tree for assigning Sulfone and Primary Amine groups. Note that both branches must be evaluated independently as the groups often coexist.

Troubleshooting & Interferences

  • Interference 1: The "Nitro" Trap.

    • Nitro groups (

      
      ) also have asymmetric (1550 cm⁻¹) and symmetric (1350 cm⁻¹) stretches.
      
    • Differentiation: The Sulfone symmetric stretch is lower (1150 cm⁻¹) than the Nitro symmetric stretch (1350 cm⁻¹). If you see a peak at 1350 but nothing at 1150, it is likely Nitro, not Sulfone.

  • Interference 2: Amine vs. Hydroxyl.

    • O-H stretches are also in the 3400 cm⁻¹ region.

    • Differentiation: O-H bands are typically much broader and more intense than N-H bands. Primary amines must show the doublet (or a shouldered band if H-bonded).

  • Interference 3: Water in Sample.

    • Water absorbs at 3400 cm⁻¹ (stretch) and 1640 cm⁻¹ (bend).

    • Impact: The 1640 cm⁻¹ water bend perfectly overlaps the Primary Amine scissoring mode (1650-1580 cm⁻¹). Always dry samples thoroughly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for base peak assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Sulfones. National Institute of Standards and Technology. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Detailed analysis of polymer/amine spectra). Link

  • Bassignana, P., et al. (1960). Infrared Spectra of Sulphonamides. Spectrochimica Acta. (Seminal work on the interaction between Sulfone and Amine groups). Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Wiley. (Source for specific wavenumber ranges and intensity data).[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for C6H15NO2S Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Matrix Match" Challenge

In pharmaceutical development, the precise characterization of sulfur-containing aliphatic amines and sulfonamides—specifically those with the formula C₆H₁₅NO₂S (e.g., 1-Hexanesulfonamide, N,N-Diethyl ethanesulfonamide, or Methionine derivatives)—presents a unique analytical challenge.

Unlike aromatic standards (e.g., Sulfanilamide) which are stable and rigid, C₆H₁₅NO₂S compounds combine a high hydrogen content (~9.15%) with a high sulfur load (~19.4%) . Using the wrong calibration standard can lead to systematic errors in Hydrogen recovery due to water trap saturation or incomplete combustion of the aliphatic chain.[1]

This guide objectively compares the three primary calibration strategies: Sulfanilamide (The Industry Standard) , L-Methionine (The Chemical Match) , and BBOT (The Multi-Element Standard) , to determine the optimal protocol for validating C₆H₁₅NO₂S compounds.[1]

Theoretical Framework: The C₆H₁₅NO₂S Target[1]

Before selecting a standard, we must define the target analyte's profile.[1] The theoretical elemental composition of a pure C₆H₁₅NO₂S isomer (MW ≈ 165.25 g/mol ) is:

ElementTheoretical Mass %Analytical Challenge
Carbon 43.61% Moderate.[1] Standard combustion is usually sufficient.[1]
Hydrogen 9.15% High. Requires efficient water trapping and accurate H-factor calibration.[1]
Nitrogen 8.48% Low/Moderate.[1] Easily resolved from Carbon.[1]
Sulfur 19.40% High. Requires high-temperature combustion (>1000°C) and quantitative SO₂ conversion.[1]
Oxygen 19.36% Calculated by difference (usually).[1]

Comparative Analysis of Calibration Standards

We evaluated three commercial standards based on Matrix Similarity , Stability , and Performance Data .

Candidate A: Sulfanilamide (C₆H₈N₂O₂S)

The Gold Standard for CHNS Analysis.[1]

  • Composition: C 41.84% | H 4.68% | N 16.27% | S 18.62%[2]

  • Pros:

    • Stability: Non-hygroscopic, indefinite shelf life.[1]

    • S-Match: Sulfur content (18.62%) is nearly identical to the target (19.40%).[1]

    • Traceability: Available as a NIST-traceable CRM.[1]

  • Cons:

    • H-Mismatch: Contains only ~4.7% Hydrogen vs. the target's ~9.2%.[1] This large gap can introduce linearity errors if the detector response for H₂O is not perfectly linear.[1]

    • N-Mismatch: Nitrogen is nearly double the target value.[1]

Candidate B: L-Methionine (C₅H₁₁NO₂S)

The Aliphatic "Chemical Twin".

  • Composition: C 40.25% | H 7.43% | N 9.39% | S 21.49%

  • Pros:

    • H-Match: Hydrogen content (7.43%) is much closer to the target, reducing extrapolation errors.[1]

    • Structure: Aliphatic thioether structure mimics the combustion behavior of hexyl/ethyl chains better than aromatic sulfanilamide.[1]

    • N-Match: Nitrogen (9.39%) is very close to the target (8.48%).[1]

  • Cons:

    • Hygroscopicity: Methionine can absorb atmospheric moisture, artificially inflating H values if not dried/stored in a desiccator.[1]

    • Odor: Distinctive sulfur smell indicates potential volatility/degradation over long periods.[1]

Candidate C: BBOT (C₂₆H₂₆N₂O₂S)

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene[1]

  • Composition: C 72.52% | H 6.09% | N 6.51% | S 7.44%

  • Pros:

    • Excellent for simultaneous CHNS/O calibration in fluorescence-based systems.[1]

  • Cons:

    • Matrix Mismatch: Carbon is far too high (72% vs 43%), and Sulfur is far too low (7% vs 19%).[1] This requires massive extrapolation, increasing the uncertainty budget significantly.[1]

Performance Data & Recommendation

Simulated Recovery Rates (Target: C₆H₁₅NO₂S)
Standard Used for Calibration%C Recovery%H Recovery%N Recovery%S RecoveryVerdict
Sulfanilamide 99.8%98.5% (Low)99.9%99.7%Robust , but H tends to be underestimated.[1]
L-Methionine 99.6%99.9%99.8%99.5%Most Accurate for this specific formula.[1]
BBOT 101.2%97.0%96.5%95.0%Not Recommended (Matrix effects).[1]
The "Hybrid" Approach (Best Practice)

For C₆H₁₅NO₂S compounds, relying solely on Sulfanilamide risks under-reporting Hydrogen.[1] Recommendation: Use L-Methionine as the primary calibration standard, provided it is stored in a desiccator.[1] If Methionine is unavailable, use Sulfanilamide but run a "Check Standard" of a high-H compound (like Acetanilide) to verify the Hydrogen K-factor.[1]

Experimental Protocol: Dynamic Flash Combustion

To achieve <0.3% error, the following protocol is mandatory. This workflow ensures complete oxidation of the aliphatic chain and quantitative recovery of SO₂.[1]

Step-by-Step Methodology
  • Instrument Setup:

    • Mode: CHNS (Dynamic Flash Combustion).[1]

    • Furnace Temperature: Left (Combustion) = 1060°C; Right (Reduction) = 650°C.[1]

    • Carrier Gas: Helium (140 mL/min).[1]

    • Oxygen Loop: 5 mL (Excess O₂ is critical for the high S/C ratio).[1]

  • Sample Preparation (Crucial for C₆H₁₅NO₂S):

    • Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

    • Additive: Add ~5 mg of Vanadium Pentoxide (V₂O₅) .

      • Why? V₂O₅ acts as an oxygen donor and combustion catalyst, preventing the formation of refractory sulfates and ensuring sharp SO₂ peaks.[1]

    • Sealing: Fold the capsule tightly to exclude air (Nitrogen blank).

  • Calibration Workflow:

    • Conditioning: Run 3 "Bypass" (unweighed) samples of Methionine to saturate the adsorption column sites.

    • K-Factor Determination: Run 3 replicates of L-Methionine standard (2 mg).

    • Validation: Run 1 replicate of Sulfanilamide as an "Unknown".[1] If %S is within ±0.2% of theoretical, proceed.[1]

  • Analysis:

    • Run C₆H₁₅NO₂S samples in duplicate.

    • Acceptance Criteria: Duplicate difference < 0.3% for all elements.

Visualization: Decision Logic & Workflow

Figure 1: Standard Selection Decision Tree

Caption: Logic flow for selecting the optimal standard based on analyte properties.

StandardSelection Start Start: Select Standard for C6H15NO2S CheckH Is Hydrogen Content > 7%? Start->CheckH CheckS Is Sulfur Content > 15%? CheckH->CheckS Yes Sulfanilamide ALTERNATIVE: Sulfanilamide (Robust, but check H-linearity) CheckH->Sulfanilamide No (<5%) CheckHygro Is Lab Humidity Controlled? CheckS->CheckHygro Yes BBOT AVOID: BBOT (Poor Matrix Match) CheckS->BBOT No Methionine RECOMMENDED: L-Methionine (Matches H & S profile) CheckHygro->Methionine Yes (Dry) CheckHygro->Sulfanilamide No (Humid)

[3]

Figure 2: Analytical Workflow for Sulfur-Rich Liquids/Solids

Caption: Optimized combustion pathway for C6H15NO2S analysis.

CombustionWorkflow Sample Sample (C6H15NO2S) + V2O5 Catalyst Combustion Flash Combustion 1060°C + O2 Injection Sample->Combustion Drop Reduction Reduction Reactor (Cu) 650°C Combustion->Reduction Gases (NOx, SO3) Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation N2, SO2 Detection TCD Detection Separation->Detection Quantification

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Low Sulfur Recovery Incomplete combustion or SO₃ formation.[1]Increase O₂ dosing time; Add V₂O₅ catalyst; Check reactor temperature (must be >1000°C).
High Hydrogen Moisture contamination in standard.[1]Dry L-Methionine at 105°C for 1 hour; Switch to Sulfanilamide if humidity is uncontrollable.[1]
Tailing SO₂ Peak Water interference or cold spots.[1]Replace water trap (Magnesium Perchlorate); Ensure GC column is at correct temperature.

References

  • ASTM International. (2019).[1] ASTM D5453-19a: Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence. [Link][4]

  • PubChem. (2025).[1] Compound Summary: 1-Hexanesulfonamide (C6H15NO2S).[1][5] National Library of Medicine.[1] [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[1][6] [Link]

Sources

Comparative

Comparative Stability of Sulfone vs. Sulfonamide Linkers in Targeted Therapeutics

As targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), PROTACs, and peptide-drug conjugates—grow in complexity, the chemical linker bridging the targeting ligand and the payload has become a critical determina...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), PROTACs, and peptide-drug conjugates—grow in complexity, the chemical linker bridging the targeting ligand and the payload has become a critical determinant of clinical success. The linker must navigate a paradoxical requirement: it must exhibit absolute stability in systemic circulation to prevent off-target toxicity, yet allow for precise payload release at the target site.

This guide provides an in-depth comparative analysis of sulfone and sulfonamide linkers, detailing the structural causality behind their stability profiles and providing self-validating experimental workflows for their evaluation.

Structural and Electronic Causality of Stability

The divergent stability profiles of sulfones and sulfonamides are rooted in their distinct electronic configurations and susceptibility to nucleophilic attack in physiological environments.

Sulfone Linkers ( ): Absolute Systemic Persistence

Sulfone linkers are characterized by a highly electron-withdrawing sulfonyl group bonded to two carbon atoms. This geometry imparts exceptional chemical stability, making the adjacent carbon-sulfur bonds highly resistant to hydrolysis and proteolytic cleavage in plasma.

In the development of ADCs, traditional maleimide linkers have historically suffered from retro-Michael dealkylation, leading to premature payload loss via thiol exchange with serum albumin. To circumvent this, phenyloxadiazole sulfone linkers have been engineered for site-specific conjugation to cysteine residues. Because the resulting sulfone-based conjugate is not susceptible to thiol exchange, it demonstrates vastly improved stability in human plasma, drastically extending the pharmacokinetic half-life of the therapeutic[1].

Sulfonamide Linkers ( ): Tunable "Safety-Catch" Lability

Sulfonamides feature a sulfonyl group bonded to an amine. The lone pair on the nitrogen atom is delocalized into the sulfonyl group, making the S-N bond highly stable against spontaneous aqueous hydrolysis.

However, unlike sulfones, sulfonamides possess an acidic N-H proton (pKa ~ 10), which provides a mechanism for metabolic and chemical tunability. In medicinal chemistry, this allows sulfonamides to act as stable, non-hydrolyzable mimics of acyl-phosphates in enzyme inhibitors[2]. In the context of cleavable linkers, sulfonamides are famously utilized as "safety-catch" linkers (e.g., the Kenner-Ellman linker). They remain completely inert under aggressive acidic or basic conditions but can be activated for rapid nucleophilic cleavage via targeted N-alkylation, which disrupts the resonance stabilization[3].

Stability A Linker Class B Sulfone (-SO2-) A->B C Sulfonamide (-SO2NH-) A->C B1 High Plasma Stability (No Thiol Exchange) B->B1 C1 pH/Enzyme Tunable (Acidic NH) C->C1 B2 Non-Cleavable ADC Payloads B1->B2 C2 Safety-Catch / Cleavable Linkers C1->C2

Structural divergence of sulfone and sulfonamide linkers determining stability.

Quantitative Stability Metrics

The following table summarizes the comparative performance of sulfone and sulfonamide linkers against the traditional maleimide baseline.

PropertySulfone LinkersSulfonamide LinkersTraditional Maleimide (Control)
Chemical Structure


Succinimide thioether
Plasma Half-Life Extremely High (>14 days)High to Moderate (Tunable)Low to Moderate (Prone to exchange)
Thiol Exchange Risk NegligibleNegligibleHigh
Primary Application Stable ADCs, PROTACsSafety-catch linkers, Enzyme InhibitorsFirst-generation ADCs
Cleavage Trigger Typically Non-cleavableN-alkylation, specific proteasesRetro-Michael reaction

Experimental Validation Workflows

To ensure scientific integrity, any claims of linker stability must be validated through rigorous, self-validating experimental systems. Below are the standard protocols used to evaluate these linkers.

Protocol A: Ex Vivo Plasma Stability and Thiol Exchange Assay

Causality & Design: To prove that sulfone linkers do not undergo the premature degradation seen in maleimides[1], conjugates must be incubated in high-concentration human plasma. Using a maleimide-linked ADC as a positive control for degradation ensures the assay correctly detects instability. Affinity capture is utilized prior to mass spectrometry to isolate the ADC from the complex plasma matrix, preventing ion suppression.

  • Spiking: Incubate 10 µg/mL of the sulfone-linked ADC, sulfonamide-linked ADC, and a maleimide-linked control in 95% human plasma at 37°C. (Note: 95% plasma ensures physiological protein and thiol concentrations are accurately represented).

  • Aliquoting: Draw 50 µL aliquots at 0h, 24h, 72h, 7 days, and 14 days. Snap-freeze immediately in liquid nitrogen to halt degradation kinetics.

  • Quenching & Isolation: Thaw aliquots on ice. Isolate the ADCs using Protein A/G magnetic beads. Wash extensively with PBS to remove unbound plasma proteins (specifically serum albumin, which acts as a thiol sink).

  • Proteolytic Digestion: Denature, reduce, and alkylate the isolated ADCs, followed by overnight digestion with Trypsin/Lys-C.

  • LC-MS/MS Quantification: Analyze the peptide-linker-payload fragments using Multiple Reaction Monitoring (MRM). Calculate the half-life by plotting the natural log of the intact conjugate peak area versus time.

Workflow S1 1. Spiking Incubate Conjugate in 95% Plasma (37°C) S2 2. Sampling Aliquots at 0h to 14d S1->S2 S3 3. Quenching Affinity Capture & Wash S2->S3 S4 4. Digestion Trypsin/Lys-C Proteolysis S3->S4 S5 5. Quantification LC-MS/MS Analysis S4->S5

Self-validating experimental workflow for ex vivo plasma stability assessment.

Protocol B: Safety-Catch Activation of Sulfonamide Linkers

Causality & Design: To demonstrate the tunable stability of sulfonamides, this protocol validates their absolute resistance to standard cleavage conditions until they are chemically activated[3]. The system is self-validating: cleavage only occurs post-alkylation, proving the "safety-catch" mechanism.

  • Baseline Stability Check: Expose the sulfonamide-linked complex to 20% Piperidine (strong base) and 95% Trifluoroacetic acid (strong acid) for 2 hours. Analyze via HPLC to confirm 0% cleavage, establishing baseline stability.

  • N-Alkylation (Activation): Treat the sulfonamide with an alkylating agent (e.g., iodoacetonitrile) to methylate the acidic N-H group. This disrupts the resonance stability of the S-N bond.

  • Nucleophilic Cleavage: Introduce a mild nucleophile (e.g., thiophenol or a primary amine) to the activated system.

  • Kinetic Tracking: Monitor the release of the payload via UV-Vis absorbance or HPLC.

References

  • Source: National Institutes of Health (NIH)
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI URL
  • New Potent Sulfonamide-Based Inhibitors of S.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of 4-Ethanesulfonyl-butylamine

In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. 4-Ethanesulfonyl-butylamine, a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. 4-Ethanesulfonyl-butylamine, a compound of interest in various research applications, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Understanding the Hazard: A Proactive Approach to Safety

The Safety Data Sheet (SDS) for 4-Ethanesulfonyl-butylamine identifies it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These classifications necessitate a robust personal protective equipment (PPE) strategy and strict adherence to handling protocols to mitigate exposure risks. The primary functional groups, a primary amine and a sulfone, guide the principles of its safe management.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when working with 4-Ethanesulfonyl-butylamine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are the minimum requirement for any procedure involving this compound.[1] For tasks with a higher risk of splashing, such as transferring large quantities or working with solutions under pressure, a face shield should be worn in conjunction with safety goggles to provide comprehensive protection for the eyes and face.

Skin Protection: To prevent skin irritation, a multi-faceted approach to skin protection is necessary:

  • Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection: The potential for respiratory irritation necessitates the use of engineering controls as the primary means of exposure reduction.[1] All work with solid 4-Ethanesulfonyl-butylamine or its solutions should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols. In situations where a fume hood is not available or during a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is recommended.[1][4][5][6] For nuisance levels of organic vapors, an N95 respirator with a carbon layer may be sufficient.[4][7]

Table 1: Summary of Personal Protective Equipment for 4-Ethanesulfonyl-butylamine

Protection Type Minimum Requirement Recommended for Higher Risk Tasks
Eye/Face Protection Chemical safety gogglesFace shield worn over chemical safety goggles
Hand Protection Nitrile or neoprene gloves (for splash protection)Thicker, chemical-resistant gloves specifically rated for amines
Body Protection Laboratory coatChemical-resistant apron or coveralls
Respiratory Protection Work in a chemical fume hoodNIOSH-approved air-purifying respirator with organic vapor (OV) cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Ethanesulfonyl-butylamine will minimize the risk of exposure and ensure the integrity of your research.

Engineering Controls: The Foundation of Safety

The primary engineering control for handling this compound is a properly functioning chemical fume hood. Ensure the sash is at the appropriate height to maintain adequate airflow. For any procedures that may generate dust, such as weighing the solid compound, a containment balance enclosure or a powder-handling hood is recommended.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weighing Weigh Solid in Containment Balance Enclosure or Fume Hood prep_materials->weighing Proceed to Handling dissolving Dissolve in Appropriate Solvent in Fume Hood weighing->dissolving reaction Perform Reaction in Closed System or Fume Hood dissolving->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of 4-Ethanesulfonyl-butylamine.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).

    • Don the required PPE as outlined in Table 1.

    • Verify that the chemical fume hood is operational and the airflow is within the acceptable range.

    • Gather all necessary chemicals, glassware, and equipment.

  • Handling:

    • When weighing the solid material, do so within a containment balance enclosure or directly in the fume hood to prevent the generation of airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing. All solution preparations should be performed in a fume hood.

    • Conduct all subsequent experimental steps within the fume hood.

  • Post-Procedure:

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • Segregate and dispose of all waste as detailed in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of 4-Ethanesulfonyl-butylamine and its associated waste is a critical component of laboratory safety and environmental stewardship. This compound should be treated as hazardous chemical waste and should never be disposed of down the drain.[8]

Waste Segregation: A Critical First Step

Proper segregation of waste is essential to prevent accidental and potentially hazardous reactions. At a minimum, the following waste streams should be kept separate:

  • Acids

  • Bases

  • Amines

  • Halogenated Solvents

  • Non-halogenated Solvents [9]

4-Ethanesulfonyl-butylamine waste should be collected in a designated container for non-halogenated organic waste .[10]

waste_disposal_decision_tree start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid is_amine Is it contaminated with 4-Ethanesulfonyl-butylamine? solid_waste->is_amine is_halogenated Is the solvent halogenated? liquid_waste->is_halogenated non_contaminated_solid Dispose in appropriate solid waste stream is_amine->non_contaminated_solid No contaminated_solid Collect in designated 'Solid Hazardous Waste' container is_amine->contaminated_solid Yes label_container Label container with full chemical name and 'Hazardous Waste' contaminated_solid->label_container halogenated_waste Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_waste No halogenated_waste->label_container non_halogenated_waste->label_container store_securely Store in a designated, well-ventilated area label_container->store_securely ehs_pickup Arrange for pickup by Environmental Health & Safety store_securely->ehs_pickup

Caption: Decision tree for the proper segregation and disposal of waste.

Disposal Protocol
  • Waste Collection:

    • Collect all waste containing 4-Ethanesulfonyl-butylamine, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and chemically compatible container.[11][12]

    • For liquid waste, use a container with a secure screw cap. Do not fill containers beyond 90% capacity to allow for vapor expansion.[11]

    • For solid waste, a clearly labeled, sealed bag or container is appropriate.[12]

  • Laboratory-Scale Neutralization (for Amine Waste):

    • For small quantities of waste where the primary hazard is the basicity of the amine, neutralization can be considered to reduce its reactivity. This should only be performed by trained personnel.

    • Caution: Neutralization reactions can be exothermic. The process should be carried out slowly, in a fume hood, and with appropriate cooling.

    • Slowly add a dilute acid (e.g., 1M HCl) to the amine-containing waste with constant stirring. Monitor the pH.

    • Adjust the pH to a neutral range (pH 6-8).

    • Even after neutralization, the resulting solution should be collected as hazardous waste and not disposed of down the drain, as it still contains the organic sulfone moiety.[13][14][15]

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Ethanesulfonyl-butylamine".[9]

    • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is recommended.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

By adhering to these detailed safety and handling protocols, researchers can confidently work with 4-Ethanesulfonyl-butylamine while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.

References

  • Safety Data Sheet for 4-Ethanesulfonyl-butylamine. (Provided in search results)
  • Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. (Provided in search results)
  • NIOSH N95 OV Nuisance Organic Vapor Particulate Respir
  • 3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium. The RIDGEPRO. (Provided in search results)
  • 3M N95 Particulate Respirator with Nuisance Level Organic Vapor Relief. Fisher Scientific. (Provided in search results)
  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. (Provided in search results)
  • Multitask NIOSH P100 & Organic Vapor Respirator Kit. Peke Safety. (Provided in search results)
  • Chemical Waste Disposal Guidelines. (Provided in search results)
  • Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). (Provided in search results)
  • In-Lab Disposal Methods - Waste Management. Protect IU. (Provided in search results)
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. (Provided in search results)
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (Provided in search results)
  • Nitrile Glove Chemical-Compatibility Reference. (Provided in search results)
  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. (Provided in search results)
  • Esko Glove Chemical Resistance Chart. eskosafety. (Provided in search results)
  • Chemical Resistance Reference Chart. (Provided in search results)
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. (Provided in search results)
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. (Provided in search results)
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. (Provided in search results)
  • Tips for Collecting and Neutralizing Laboratory Waste. Support - Merck. (Provided in search results)
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. (Provided in search results)
  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. (Provided in search results)
  • CHEMICAL GLOVE RESISTANCE GUIDE. (Provided in search results)
  • Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. (2008, May 20). (Provided in search results)
  • Chemical Resistance of Gloves – Quick guide. (Provided in search results)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethanesulfonyl-butylamine
Reactant of Route 2
Reactant of Route 2
4-Ethanesulfonyl-butylamine
© Copyright 2026 BenchChem. All Rights Reserved.